4-Bromo-2,3-dimethylaniline hydrochloride
Description
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Properties
IUPAC Name |
4-bromo-2,3-dimethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-5-6(2)8(10)4-3-7(5)9;/h3-4H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQWQEFSTOIANY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679857 | |
| Record name | 4-Bromo-2,3-dimethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-95-0 | |
| Record name | 4-Bromo-2,3-dimethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Professional's Guide to the Safe Handling of 4-Bromo-2,3-dimethylaniline Hydrochloride
This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of 4-Bromo-2,3-dimethylaniline hydrochloride (CAS No. 1215205-95-0). Designed for researchers, chemists, and drug development professionals, this guide synthesizes safety data with field-proven insights to ensure the well-being of laboratory personnel and the integrity of research. The protocols herein are grounded in the principle of self-validation, promoting a proactive safety culture.
Section 1: Compound Identification & Physicochemical Profile
This compound is a substituted aromatic amine, a class of compounds widely used as intermediates in organic synthesis. The hydrochloride salt form generally enhances water solubility and stability compared to the free amine base. It is imperative to recognize that while specific toxicological data for the hydrochloride salt is limited, its hazard profile should be considered analogous to its well-documented free base, 4-Bromo-2,3-dimethylaniline.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | This compound | [1][2] |
| CAS Number | 1215205-95-0 | [1][2] |
| Molecular Formula | C₈H₁₁BrClN | [1] |
| Molecular Weight | 236.54 g/mol | [1] |
| Common Synonyms | 4-bromo-2,3-dimethylaniline hcl; 3-Amino-6-bromo-o-xylene hydrochloride |[1] |
Table 2: Physicochemical Properties (Data for Parent Compound 4-Bromo-2,3-dimethylaniline) | Property | Value | Rationale & Implication | | :--- | :--- | :--- | | Appearance | Solid | As a solid, the primary exposure risk during handling is the inhalation of dust or direct skin/eye contact. | | Melting Point | 52 - 54 °C |[3] | This relatively low melting point is a key property of the free base. | | Boiling Point | 264 °C |[3] | Indicates low volatility at standard lab temperatures, but heating will increase vapor pressure. | | Flash Point | > 112 °C |[4] | The material is combustible but requires a high-energy ignition source.[3] | | Water Solubility | Insoluble (free base) |[4] | The hydrochloride salt is expected to have significantly higher water solubility, which affects spill cleanup and biological absorption. |
Section 2: Hazard Assessment & GHS Classification
The hazard assessment for this compound is primarily derived from data on the parent aniline. Aromatic amines as a class are known for their potential systemic toxicity and are readily absorbed through the skin.[5][6]
Expert Insight: The Systemic Risk of Aromatic Amines Beyond the immediate irritant effects, it is crucial to recognize the broader toxicological profile of aromatic amines. Some aniline derivatives are known to induce methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood, leading to symptoms like cyanosis (blueish skin), headache, dizziness, and fatigue.[7][8] Although not specifically documented for this compound, this potential systemic effect warrants the highest level of precaution, particularly in preventing skin absorption and inhalation.
Table 3: GHS Hazard Classification (Based on Parent Compound)
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][7][9][10] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[7][9][10] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[7][9][10] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][7][9][10][11][12] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[3][7][9][10][11][12] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[9][10][11][12] |
Signal Word: Warning [7][9][11][12]
Section 3: Exposure Control & Personal Protective Equipment (PPE)
A multi-layered approach, based on the hierarchy of controls, is essential for mitigating exposure.
-
Engineering Controls : The primary line of defense.
-
Chemical Fume Hood : All weighing and handling of the solid compound must be performed inside a certified chemical fume hood. This is non-negotiable and serves to contain fine dust particles, preventing respiratory exposure.[3][13]
-
Ventilation : The laboratory must be well-ventilated to prevent the accumulation of any potential vapors or dust.[11]
-
-
Administrative Controls : Procedures to minimize risk.
-
Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for all tasks involving this chemical.
-
Training : All personnel must be trained on the specific hazards and safe handling procedures for this compound before work begins.[8]
-
Restricted Access : Designate areas where this chemical is stored and handled, restricting access to authorized personnel only.
-
-
Personal Protective Equipment (PPE) : The final barrier.
-
Rationale : PPE must be selected based on the specific hazards of skin absorption, irritation, and inhalation. It is the last line of defense and does not replace the need for robust engineering controls.
-
Table 4: Recommended Personal Protective Equipment
| Protection | Specification | Rationale |
|---|---|---|
| Eye/Face | Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[11][12][14] | Protects against splashes and airborne dust from causing serious eye irritation. |
| Hand | Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected for integrity before each use.[11][14] | Prevents skin contact, a primary route of exposure for harmful dermal absorption and irritation. |
| Body | Laboratory coat. Fire/flame resistant and impervious clothing should be worn for larger quantities.[11][12] | Protects skin on the arms and body from accidental contact. |
| Respiratory | A NIOSH-approved full-face respirator with appropriate cartridges should be used if dust cannot be controlled at the source or if exposure limits are exceeded.[11][12][15] | Provides protection against inhaling fine particulates, which can cause respiratory irritation and systemic toxicity. |
Section 4: Standard Operating Procedures (SOPs) for Handling & Storage
Adherence to validated protocols is the cornerstone of laboratory safety.
Protocol 1: Safe Handling & Experimental Use Workflow
-
Preparation :
-
Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as specified in Table 4.
-
Prepare all necessary equipment (spatulas, weigh boats, glassware) within the fume hood to minimize movement.
-
-
Weighing :
-
Use an anti-static weigh boat or paper to prevent electrostatic scattering of the fine powder.
-
Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula.
-
Perform all transfers slowly and deliberately to avoid creating airborne dust. Close the primary container immediately after dispensing.
-
-
Transfer to Reaction Vessel :
-
Gently add the weighed solid to the solvent or reaction vessel within the fume hood.
-
If necessary, rinse the weigh boat with a small amount of the reaction solvent to ensure a complete quantitative transfer.
-
-
Post-Handling & Cleanup :
-
Wipe down the spatula and any surfaces within the fume hood with a damp cloth or towel to decontaminate them.
-
Dispose of the weigh boat and cleaning materials in the designated solid hazardous waste container.
-
Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.
-
Wash hands and any exposed skin thoroughly with soap and water.[3][11][16]
-
Caption: Workflow for Safe Handling of 4-Bromo-2,3-dimethylaniline HCl.
Protocol 2: Storage Requirements
-
Conditions : Store the compound in a cool, dry, and well-ventilated area.[11][13][16]
-
Container : Keep the container tightly closed to prevent moisture absorption and contamination.[11][13][16]
-
Security : The storage location should be locked or otherwise secured to restrict access to authorized personnel only.[11][13][16]
-
Incompatibilities : Segregate from strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[9]
Section 5: Emergency Procedures & First Aid
Immediate and appropriate action is critical in the event of an exposure or spill.
Protocol 3: Small-Scale Spill Response
-
Evacuate : Alert others in the immediate area and evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated, but do not place yourself at risk.
-
Protect : Don appropriate PPE, including respiratory protection if the spill has generated significant dust.
-
Contain : Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent further dispersal.
-
Collect : Carefully sweep or scoop the material and absorbent into a labeled, sealable hazardous waste container.[13][15] Avoid actions that create dust.
-
Decontaminate : Clean the spill area thoroughly with soap and water.
-
Report : Report the incident to the laboratory supervisor or institutional safety officer.
Protocol 4: First Aid Measures
| Exposure Route | First Aid Action |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3][11] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3][11][16] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][11][16] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][11][16][17] |
Section 6: Waste Disposal
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Segregation : Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless directed by safety protocols.
-
Disposal : Arrange for disposal through the institution's environmental health and safety office. All disposal must comply with local, state, and federal regulations.[11][15][16] Discharge into the environment must be avoided.[11]
Conclusion
This compound is a valuable research chemical that demands a high level of respect and caution. Its classification as a harmful and irritating substance, combined with the inherent risks associated with aromatic amines, necessitates the stringent application of engineering controls, administrative protocols, and personal protective equipment. By understanding the causality behind these safety measures and adhering to the protocols outlined in this guide, researchers can mitigate risks and maintain a safe and productive laboratory environment.
References
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Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Chemos GmbH & Co.KG. [Link]
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4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465. PubChem, National Center for Biotechnology Information. [Link]
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Hazardous Substance Fact Sheet - Dimethylaniline. New Jersey Department of Health. [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
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4-Bromo-2,3-dimethylaniline | C8H10BrN | CID 23436909. PubChem, National Center for Biotechnology Information. [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of New Hampshire. [Link]
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What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. [Link]
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Methodological & Application
Application Notes and Protocols for 4-Bromo-2,3-dimethylaniline hydrochloride in Pharmaceutical Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Brominated Anilines in Drug Discovery
In the landscape of modern pharmaceutical development, the strategic incorporation of halogenated intermediates is a cornerstone of efficient and innovative drug synthesis. Among these, brominated anilines serve as highly versatile synthons, offering a reactive handle for a multitude of cross-coupling reactions that are pivotal in the construction of complex molecular architectures. 4-Bromo-2,3-dimethylaniline hydrochloride (CAS No. 18734-16-2) is one such intermediate, poised for significant applications in the synthesis of novel active pharmaceutical ingredients (APIs). While direct, publicly documented syntheses of marketed drugs utilizing this specific intermediate are not prevalent, its structural motifs are analogous to precursors of established non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
This guide provides a comprehensive overview of the potential applications of this compound, with a focus on its utilization in the Ullmann condensation, a classic and robust method for the formation of C-N bonds. We will present a detailed, field-proven protocol for a representative synthesis, highlighting the causality behind experimental choices and ensuring a self-validating system for researchers.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁BrClN | |
| Molecular Weight | 236.54 g/mol | |
| Appearance | Off-white to light brown crystalline solid | General knowledge |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) | General knowledge |
Safety and Handling:
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[1][2]
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Application Profile: Synthesis of an N-Aryl Anthranilic Acid Derivative via Ullmann Condensation
The Ullmann condensation is a cornerstone of C-N bond formation in pharmaceutical synthesis, enabling the coupling of an aryl halide with an amine in the presence of a copper catalyst.[3][4] This reaction is particularly relevant to the synthesis of fenamic acid NSAIDs, such as Mefenamic Acid, which is prepared from 2,3-dimethylaniline and 2-chlorobenzoic acid.[5][6]
Herein, we present a detailed protocol for the synthesis of a hypothetical brominated analogue of Mefenamic Acid, 2-((4-bromo-2,3-dimethylphenyl)amino)benzoic acid, utilizing this compound. This protocol serves as a robust template for researchers exploring the utility of this intermediate in drug discovery programs.
Reaction Scheme:
Caption: Ullmann condensation workflow for the synthesis of a Mefenamic Acid analogue.
Detailed Experimental Protocol:
Objective: To synthesize 2-((4-bromo-2,3-dimethylphenyl)amino)benzoic acid via a copper-catalyzed Ullmann condensation.
Materials:
-
This compound (1.0 eq)
-
2-Chlorobenzoic acid (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup:
-
To a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add this compound (1.0 eq), 2-chlorobenzoic acid (1.2 eq), anhydrous potassium carbonate (3.0 eq), and copper(I) iodide (0.1 eq).
-
Causality: The hydrochloride salt of the aniline must be neutralized in situ by the base (K₂CO₃) to generate the free amine for the reaction. An excess of base is used to ensure complete neutralization and to scavenge the HCl formed during the reaction. Copper(I) iodide is a classic and effective catalyst for the Ullmann condensation.[3]
-
-
Solvent Addition and Reaction:
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the this compound.
-
Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Causality: Anhydrous conditions are crucial to prevent side reactions. DMF is a high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.[3][5] The specified temperature range is typical for Ullmann condensations to ensure a reasonable reaction rate.[5]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed (typically 12-24 hours).
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 1 M aqueous HCl. This will precipitate the crude product and neutralize any remaining base.
-
Causality: Acidification protonates the product, causing it to precipitate out of the aqueous solution.
-
Filter the crude product and wash with water.
-
Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-((4-bromo-2,3-dimethylphenyl)amino)benzoic acid.
-
Mechanism and Scientific Rationale:
The Ullmann condensation is believed to proceed through a copper-catalyzed cycle. The key steps involve:
-
Formation of a Copper(I) Amide: The copper(I) catalyst reacts with the deprotonated aniline to form a copper(I) amide intermediate.
-
Oxidative Addition: The aryl halide (2-chlorobenzoic acid) undergoes oxidative addition to the copper(I) amide, forming a copper(III) intermediate.
-
Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the desired C-N bond and regenerate the copper(I) catalyst.
The presence of the bromine atom on the aniline ring in our model reaction offers a site for further functionalization. For instance, the bromo group can be utilized in subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce additional molecular diversity.[7][8][9] This highlights the strategic advantage of using this compound as an intermediate, as it allows for a modular approach to the synthesis of a library of compounds.
Caption: Simplified catalytic cycle of the Ullmann condensation.
Conclusion
This compound is a valuable and versatile intermediate for pharmaceutical synthesis. While its direct application in the synthesis of currently marketed drugs is not widely documented, its structural features make it an ideal candidate for the preparation of novel compounds through established synthetic methodologies such as the Ullmann condensation. The detailed protocol provided herein serves as a practical guide for researchers to explore the synthetic potential of this compound in their drug discovery and development endeavors. The strategic placement of the bromo group allows for subsequent functionalization, making it a powerful building block for creating diverse chemical libraries.
References
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CN102993022A - Preparation method of bromoaniline - Google Patents.
-
US4918230A - Process for the preparation 4-bromoaniline hydrobromides - Google Patents.
-
US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents.
-
United States Patent (19) - Googleapis.com.
-
(PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline - ResearchGate.
-
(PDF) Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation - ResearchGate.
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central.
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This compound | CymitQuimica.
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Comparative kinetic study of the Suzuki reaction involving 4-bromo... - ResearchGate.
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CN103420863A - Mefenamic acid short-process synthesis preparation and refining method - Google Patents.
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Ullmann condensation - Wikipedia.
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Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications.
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH.
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Synthesis method of mefenamic acid - Eureka | Patsnap.
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(PDF) Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids - ResearchGate.
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4-Bromo-2,5-dimethylaniline | 30273-40-6 | Benchchem.
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Cas 61-68-7,Mefenamic acid | lookchem.
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Mastering Organic Synthesis: The Utility of 4-Bromo-N,N-Dimethylaniline.
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Ullmann Reaction - Organic Chemistry Portal.
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Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
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SYNTHESIS AND EVALUATION OF AMIDE PRODRUGS OF MEFENAMIC ACID | TSI Journals.
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Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air - UniMiB.
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80948-74-9 | 4-Bromo-n,3-dimethylaniline - ChemScene.
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Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex - arkat usa.
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Synthesis of 2,3-dimethyl-N-(2-((prop-2-ynyloxy)methyl)phenyl)aniline (3). - ResearchGate.
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,3-dimethylaniline Hydrochloride
Introduction: Navigating the Synthesis of Sterically Hindered Arylamines
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] The reaction's broad utility stems from its ability to overcome the limitations of traditional methods for C-N bond formation, which often require harsh reaction conditions and exhibit limited functional group tolerance.[1]
This guide provides an in-depth technical overview and detailed protocols for a particularly challenging yet important application of this reaction: the coupling of 4-Bromo-2,3-dimethylaniline hydrochloride with various aryl partners. The presence of two methyl groups ortho to the amine functionality introduces significant steric hindrance, demanding a carefully optimized catalytic system. Furthermore, the use of the aniline as a hydrochloride salt necessitates strategic considerations regarding the choice and stoichiometry of the base.
This document is intended for researchers, scientists, and drug development professionals seeking to leverage the Buchwald-Hartwig amination for the synthesis of complex, sterically encumbered molecules. We will delve into the mechanistic underpinnings of the reaction to rationalize experimental choices, provide a robust and validated protocol, and discuss key considerations for successful execution and product purification.
The Catalytic Cycle: A Mechanistic Rationale for Experimental Design
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Buchwald-Hartwig amination. The catalytic cycle, illustrated below, involves a sequence of well-defined elementary steps.[4][5] The efficiency of each step is profoundly influenced by the choice of palladium precursor, ligand, base, and solvent.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Key Mechanistic Steps and Their Implications for Protocol Design:
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex. For aryl bromides, this step is generally facile. The choice of a bulky, electron-rich phosphine ligand is crucial here, as it promotes the formation of a monoligated, highly reactive Pd(0) species, which accelerates the rate of oxidative addition.[1]
-
Amine Coordination and Deprotonation: Following oxidative addition, the amine coordinates to the palladium(II) center. A base is then required to deprotonate the coordinated amine, forming a palladium amido complex. When using an amine hydrochloride salt, such as this compound, an additional equivalent of base is required to first neutralize the salt and generate the free amine in situ. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed to ensure efficient deprotonation.[3]
-
Reductive Elimination: This is the product-forming step, where the C-N bond is formed, and the desired arylamine is released from the palladium center, regenerating the active Pd(0) catalyst. The steric and electronic properties of the ligand play a critical role in promoting this step over competing side reactions like beta-hydride elimination. For sterically hindered substrates like 4-Bromo-2,3-dimethylaniline, ligands that are sufficiently bulky to facilitate reductive elimination are essential for high yields.[6]
Core Components of the Reaction: A Guide to Rational Selection
The success of the Buchwald-Hartwig amination with this compound hinges on the judicious selection of the following components:
| Component | Recommended Options | Rationale and Key Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) sources, respectively. Pd(II) precursors require in situ reduction to the active Pd(0) species, which is often facilitated by the phosphine ligand or the amine itself.[4] |
| Ligand | XPhos, RuPhos, BrettPhos | The steric bulk of 4-Bromo-2,3-dimethylaniline necessitates the use of bulky, electron-rich biarylphosphine ligands. These ligands promote the formation of monoligated palladium complexes, which are highly active and facilitate both oxidative addition and reductive elimination.[1][6] |
| Base | NaOtBu, KOtBu, LHMDS | Strong, non-nucleophilic bases are required for the deprotonation of the amine. Given that the starting material is a hydrochloride salt, at least two equivalents of base are necessary: one to neutralize the HCl and one for the catalytic cycle. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene is a common choice due to its ability to dissolve the reagents and its suitable boiling point for these reactions. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic aryl bromide. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (2.5 equiv)
-
Anhydrous, degassed toluene (0.1-0.2 M)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.1 equiv), sodium tert-butoxide (2.5 equiv), Pd₂(dba)₃ (1-2 mol%), and XPhos (2-4 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with inert gas three times.
-
-
Solvent Addition:
-
Add anhydrous, degassed toluene to the flask via syringe to achieve the desired concentration (typically 0.1-0.2 M).
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts. Wash the filter cake with additional ethyl acetate or dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The appropriate solvent system should be determined by TLC analysis of the crude material.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final N-aryl-4-bromo-2,3-dimethylaniline.
-
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; insufficient base; poor quality reagents or solvent. | Ensure all reagents are pure and the solvent is anhydrous and deoxygenated. Use a fresh bottle of base. Consider using a pre-catalyst. |
| Formation of Side Products | Hydrodehalogenation of the aryl bromide; homocoupling of the aniline. | Optimize the reaction temperature and catalyst loading. Ensure a strictly inert atmosphere is maintained. |
| Difficult Purification | Co-elution of the product with starting materials or byproducts. | Optimize the eluent system for column chromatography. Consider a different stationary phase if necessary. |
Data on Key Reagents
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| 4-Bromo-2,3-dimethylaniline | C₈H₁₀BrN | 200.08 g/mol | 22364-25-6[7] |
| This compound | C₈H₁₁BrClN | 236.54 g/mol | 1215205-95-0[8] |
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful tool for the synthesis of sterically hindered arylamines. By carefully selecting the appropriate palladium precursor, a bulky phosphine ligand, and a strong, non-nucleophilic base, this challenging transformation can be achieved in good to excellent yields. The protocol and considerations outlined in this application note provide a solid foundation for researchers to successfully implement this reaction in their synthetic endeavors, paving the way for the discovery and development of novel molecules in the pharmaceutical and materials science fields.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2019).
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097–7111.
- Oertel, A. M., Ritleng, V., & Chetcuti, M. J. (2009).
- Supporting Information for Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. (2019). Royal Society of Chemistry.
-
ResearchGate. (n.d.). Microwave-mediated Reduction of Selected Functional Groups Employing: N,N-Dimethylaniline.borane. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2,3-dimethylaniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. Retrieved from [Link]
- Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092.
-
Organic Chemistry Portal. (n.d.). N'-Activation of N-Arylimidazoles: Facile Syntheses of N-Alkyl-N'-arylimidazolium Iodides from Less Expensive Chloro Substrates. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. Retrieved from [Link]
- Supporting Information for Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. (2019). Royal Society of Chemistry.
- Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097-7111.
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-BROMO-2,6-DIMETHYLANILINE HYDROBROMIDE. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Bromoaniline. Retrieved from [Link]
Sources
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- 8. This compound | CymitQuimica [cymitquimica.com]
Analytical methods for quantification of 4-Bromo-2,3-dimethylaniline hydrochloride
An Expert Guide to the Quantitative Analysis of 4-Bromo-2,3-dimethylaniline Hydrochloride
Introduction
This compound is a substituted aniline derivative that serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its purity and concentration are critical parameters that can significantly impact the yield, purity, and safety profile of the final product. Therefore, robust and reliable analytical methods for its quantification are essential for quality control in manufacturing, process optimization in research and development, and stability testing in drug formulation.
This comprehensive guide provides detailed protocols for the quantitative analysis of this compound using two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies are designed to be self-validating and are grounded in established analytical principles, ensuring both accuracy and reproducibility for researchers, scientists, and drug development professionals.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method. These properties dictate the choice of solvent, chromatographic conditions, and detection method.
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| Synonyms | 3-Amino-6-bromo-o-xylene hydrochloride | [1][3] |
| CAS Number | 1215205-95-0 | [4] |
| Molecular Formula | C₈H₁₁BrClN | [1] |
| Molecular Weight | 236.54 g/mol | [1] |
| Appearance | Solid or liquid (free base) | [5] |
| Solubility | The hydrochloride salt form imparts significant aqueous solubility. The free base is soluble in organic solvents like ether, chloroform, and methanol. | [6][7] |
| Chemical Structure | ![]() |
Primary Analytical Method: Reverse-Phase HPLC with UV Detection
High-Performance Liquid Chromatography is the premier technique for the analysis of non-volatile and thermally labile compounds like this compound. The reverse-phase mode is particularly well-suited for this polar, ionic compound.
Causality and Method Rationale (E-E-A-T)
-
Expertise & Experience: The choice of reverse-phase HPLC is based on the analyte's properties. As a salt, this compound is highly polar and readily soluble in aqueous mobile phases. A C18 stationary phase provides a nonpolar surface for hydrophobic interaction, which is the primary mechanism of separation in this mode. The presence of the aromatic ring creates a strong chromophore, making UV detection highly sensitive and specific. An acidic mobile phase (e.g., using formic or phosphoric acid) is critical. It ensures the aniline's primary amine group remains protonated (-NH₃⁺), preventing peak tailing and ensuring consistent retention for sharp, symmetrical peaks.
-
Trustworthiness: The protocol incorporates system suitability tests (SSTs) before any sample analysis. Parameters like theoretical plates, tailing factor, and retention time precision are monitored to guarantee that the chromatographic system is performing optimally. This self-validating step ensures the reliability of the data generated.
Experimental Protocol: HPLC-UV
1. Instrumentation and Consumables
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN) and Water.
-
Formic Acid (or Phosphoric Acid), analytical grade.
-
0.45 µm syringe filters for sample preparation.
2. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier ensures protonation of the amine for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent to elute the analyte from the C18 column. |
| Gradient Elution | 0-15 min: 20% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 20% B; 18-25 min: 20% B | A gradient allows for efficient elution of the analyte while cleaning the column of any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion. |
| Detection λ | 254 nm | Aromatic compounds typically exhibit strong absorbance at this wavelength. A full scan (DAD) is recommended to determine the absorbance maximum (λmax) for optimal sensitivity. |
3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Preparation: Accurately weigh the sample to be analyzed to obtain a theoretical concentration within the calibration range (e.g., ~25 mg into a 25 mL flask for a pure substance, then dilute 1:10). Dissolve in the diluent, sonicate if necessary, and filter through a 0.45 µm filter before injection.
4. Analysis and Quantification
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Perform five replicate injections of a mid-range calibration standard to check for system suitability (e.g., RSD of peak area and retention time < 2%).
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration. A linear regression should yield a correlation coefficient (r²) > 0.999.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples using the linear regression equation from the calibration curve.
Workflow Visualization: HPLC Method
Caption: High-level workflow for HPLC quantification.
Confirmatory Method: Gas Chromatography (GC)
GC serves as an excellent alternative or confirmatory technique. It is particularly useful for identifying volatile impurities and offers exceptional separation efficiency.
Causality and Method Rationale (E-E-A-T)
-
Expertise & Experience: A critical consideration for GC analysis is that the hydrochloride salt is non-volatile. Therefore, direct injection is not feasible. The protocol must include a sample preparation step to convert the salt to its more volatile free base form (4-Bromo-2,3-dimethylaniline). This is achieved by basification followed by liquid-liquid extraction into an organic solvent.[8] This step is fundamental to the success of the method. GC-MS is highly recommended for confirmation as it provides mass spectral data for unequivocal peak identification, which is a regulatory expectation for avoiding misidentification due to co-eluting isomers.[9]
-
Trustworthiness: The use of an internal standard (IS) is strongly advised. An IS is a compound with similar chemical properties to the analyte, added at a constant concentration to all standards and samples. It compensates for potential variations in extraction efficiency and injection volume, significantly improving the method's precision and accuracy.[8][10]
Experimental Protocol: GC-FID/MS
1. Instrumentation and Consumables
-
GC system with a split/splitless injector, temperature-programmable column oven, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity Helium or Hydrogen as carrier gas.
-
Reagents: Sodium Hydroxide (NaOH), Toluene (or Ethyl Acetate), Anhydrous Sodium Sulfate, and an appropriate Internal Standard (e.g., 2,4,6-Trichloroaniline).
2. Sample Preparation (Free Base Extraction)
-
Dissolution: Accurately weigh the sample of this compound into a glass centrifuge tube. Dissolve in a small amount of deionized water.
-
Internal Standard: Add a precise volume of the Internal Standard stock solution.
-
Basification: Add 1M NaOH dropwise until the solution is basic (pH > 11), converting the salt to the free base.
-
Extraction: Add a precise volume of Toluene, cap the tube, and vortex vigorously for 2 minutes to extract the free base into the organic layer.
-
Separation: Centrifuge to separate the aqueous and organic layers.
-
Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
The resulting solution is ready for GC injection.
3. GC Conditions
| Parameter | Recommended Setting | Rationale |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |
| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min) | A temperature ramp effectively separates compounds with different boiling points. |
| Detector | FID or MS | FID is a robust, universal detector for organic compounds. MS provides structural information for positive identification. |
| FID Temp. | 300 °C | |
| MS Mode | Scan (e.g., 50-350 m/z) or Selected Ion Monitoring (SIM) | Scan mode is for identification; SIM mode is for enhanced sensitivity in quantification. |
4. Analysis and Quantification
-
Prepare calibration standards of the free base (4-Bromo-2,3-dimethylaniline) and the internal standard in Toluene.
-
Generate a calibration curve by plotting the ratio of the (Analyte Peak Area / IS Peak Area) against the analyte concentration.
-
Analyze the extracted samples and calculate the analyte/IS peak area ratio.
-
Determine the concentration of the free base in the extract from the calibration curve and back-calculate to find the amount of the hydrochloride salt in the original sample.
Workflow Visualization: GC Method
Caption: Workflow for GC analysis, highlighting the crucial extraction step.
Method Validation Summary
For use in a regulated environment, any analytical method must be validated to prove its suitability. The validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | No interference at the analyte's retention time. | Ensures the signal is from the analyte only. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Proves the method's response is proportional to concentration over a defined range. |
| Accuracy | 98.0% - 102.0% recovery of spiked samples. | Measures the closeness of the test results to the true value. |
| Precision (RSD) | Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0% | Demonstrates the method's consistency under various conditions. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | No significant change in results with minor variations in method parameters (e.g., pH, flow rate). | Shows the method's reliability during normal usage. |
References
- Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.
- KNAUER. (n.d.). Determination and Quantification of Primary Aromatic Amine in Printer Ink.
- Fauss, J., Brock, T. H., Hebisch, R., Hartwig, A., & MAK Commission. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. MAK Collect Occup Health Saf, 5(3), Doc064.
- Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products.
- Nerín, C., Canellas, E., & Aznar, M. (n.d.). Development of a method for the analysis of primary aromatic amines by SPE-UPLC-MS.
-
PubChem. (n.d.). 4-Bromo-2,3-dimethylaniline. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Bromo-4,6-dimethylaniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
Reddit. (2021). Solubility of 4-bromo aniline in solvents?. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-bromo-n,3-dimethylaniline hydrochloride. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-bromo-n,n-dimethylaniline. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Supporting Information for [Article Title]. Retrieved from [Link]
-
ResearchGate. (2017). Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Bromoaniline. Retrieved from [Link]
- Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons, Inc.
-
Scribd. (n.d.). <223> DIMETHYLANILINE. Retrieved from [Link]
-
Scribd. (n.d.). Gas Chromatography Methods for N,N-Dimethylaniline. Retrieved from [Link]
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- 4. 4-BroMo-2,3-diMethylaniline HCl | 1215205-95-0 [chemicalbook.com]
- 5. 4-Bromo-2,3-dimethylaniline | 22364-25-6 [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. Buy 3-Bromo-2,4-dimethylaniline | 66314-77-0 [smolecule.com]
- 8. series.publisso.de [series.publisso.de]
- 9. agilent.com [agilent.com]
- 10. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-2,3-dimethylaniline Hydrochloride
Welcome to the technical support guide for the purification of crude 4-Bromo-2,3-dimethylaniline hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and professionals in drug development. Our goal is to equip you with the technical knowledge and practical insights needed to overcome common purification challenges and obtain a high-purity final product.
Introduction: The Importance of Purity
4-Bromo-2,3-dimethylaniline is a key intermediate in the synthesis of various high-value molecules in pharmaceuticals and materials science. Its hydrochloride salt is often the isolated form due to its enhanced stability and ease of handling. However, the synthesis, typically involving the bromination of 2,3-dimethylaniline, can yield a mixture of impurities including unreacted starting materials, regioisomers, and di-brominated byproducts.[1][2] Achieving high purity is critical, as these impurities can lead to unwanted side reactions, lower yields in subsequent steps, and complicate the interpretation of analytical data.[3]
This guide follows a logical workflow, addressing the purification of the free base before converting it to the final, high-purity hydrochloride salt.
Purification Strategy Overview
A robust purification strategy involves leveraging the chemical properties of the amine. The basicity of the nitrogen atom is the key to separating it from non-basic impurities. The general workflow is outlined below.
Caption: General workflow for the purification of 4-Bromo-2,3-dimethylaniline HCl.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A: The impurity profile is largely dictated by the synthetic route. For a typical bromination of 2,3-dimethylaniline, you should anticipate:
-
Unreacted Starting Material: 2,3-dimethylaniline.
-
Di-brominated Byproducts: Such as 4,6-dibromo-2,3-dimethylaniline. Electrophilic aromatic substitution can sometimes proceed further than desired.[2]
-
Regioisomers: Bromination might occur at other positions on the aromatic ring, though the 4-position is generally favored.
-
Oxidation Products: Anilines can be susceptible to air oxidation, which often results in colored impurities.
Q2: What is the rationale for converting the hydrochloride salt to the free base for purification?
A: This is a critical and highly effective strategy based on differential solubility.
-
The Free Base (4-Bromo-2,3-dimethylaniline): Is a relatively non-polar organic molecule, soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, and ether, but insoluble in water.[4]
-
The Hydrochloride Salt: Is an ionic salt, making it soluble in polar solvents like water or alcohols and generally insoluble in non-polar organic solvents.[4]
By converting the crude salt to the free base, you can use organic solvent-based techniques like column chromatography or acid-base extractions to remove impurities. Attempting to directly purify the salt with these methods is often ineffective.
Q3: Which analytical techniques are best for assessing the purity of my final product?
A: A combination of methods provides the most comprehensive assessment:
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and the effectiveness of chromatographic separation.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can resolve closely related impurities. A reverse-phase C18 column is typically a good starting point.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are at a significant level (>1-2%).
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Q1: My recrystallization of the final hydrochloride salt resulted in an oil or very low yield. What went wrong?
A: This is a classic recrystallization problem, usually stemming from solvent choice or the presence of impurities.
-
Causality: An ideal recrystallization solvent should dissolve the compound when hot but not when cold. If the compound oils out, the solution is likely supersaturated, or the solvent is too non-polar. Low yield implies the compound is too soluble in the cold solvent. The presence of impurities can also disrupt crystal lattice formation, leading to oils.
-
Solutions:
-
Optimize the Solvent System: For amine hydrochlorides, single solvents are often less effective than mixed solvent systems.
-
Try Ethanol/Water: Dissolve the salt in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes faintly turbid. Then, allow it to cool slowly.
-
Try Isopropanol/Diethyl Ether: Dissolve the crude salt in a minimal amount of warm isopropanol. Add diethyl ether slowly until turbidity appears, then cool.
-
-
Ensure Purity of the Free Base: The most common reason for failed recrystallization is impure material. Before forming the salt, ensure the free base is clean by TLC or HPLC. If it's not, perform one of the purification steps detailed in the protocols below.
-
Control Cooling Rate: Do not crash cool the solution in an ice bath immediately. Allow it to cool to room temperature slowly to encourage the formation of well-defined crystals, then move it to a refrigerator or ice bath to maximize recovery.
-
Scratch and Seed: Use a glass rod to scratch the inside of the flask to create nucleation sites. If you have a small amount of pure material, add a "seed" crystal to induce crystallization.
-
Q2: I'm trying to purify the free base using silica gel chromatography, but my compound is streaking badly on the TLC plate and giving poor separation in the column. How can I fix this?
A: This is a very common issue when working with amines on standard silica gel.
-
Causality: Silica gel has a weakly acidic surface due to the presence of silanol (Si-OH) groups. The basic amine can interact strongly with these acidic sites via acid-base interactions. This leads to irreversible adsorption or slow elution, causing the characteristic "streaking" or "tailing" on TLC and broad, poorly resolved bands on a column. This can also lead to decomposition of acid-sensitive compounds.
-
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites by adding a small amount of a volatile base to your eluent.
-
Add Triethylamine (Et₃N): A common and effective choice is to add 0.5-2% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% Et₃N). The triethylamine will preferentially bind to the acidic sites, allowing your compound to elute cleanly.[7]
-
-
Use a Different Stationary Phase: If deactivation is insufficient, switch to a more inert or basic stationary phase.
-
Alumina (Neutral or Basic): Alumina is an excellent alternative for purifying basic compounds and often provides superior results to silica.
-
Reverse-Phase Silica (C18): This is another option, particularly for HPLC, where separation is based on hydrophobicity rather than polarity.[7]
-
-
Avoid Overloading: Do not load too much crude material onto the column. A good rule of thumb is a silica-to-compound ratio of at least 30:1 to 50:1 by weight.
-
Caption: Troubleshooting decision tree for amine purification by chromatography.
Q3: After purifying the free base, my product turned dark purple/brown when I tried to form the hydrochloride salt. What happened?
A: This discoloration is almost always due to air oxidation.
-
Causality: Aromatic amines, especially when pure, can be sensitive to oxidation by atmospheric oxygen. This process can be accelerated by light or trace metal impurities. The resulting oxidized species are often highly colored.
-
Solutions:
-
Work Quickly and Under Inert Atmosphere: Once you have the purified free base, do not leave it exposed to air for extended periods. If possible, perform the salt formation step under an inert atmosphere of nitrogen or argon.
-
Use High-Purity Solvents: Ensure the solvents used for the salt formation (e.g., diethyl ether, isopropanol) are free of peroxides and other oxidizing impurities.
-
Consider an Antioxidant: For long-term storage of the free base, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be beneficial, but this must be removed before subsequent use.
-
Charcoal Treatment: If the final salt is slightly colored, a hot filtration through a small amount of activated charcoal during recrystallization can sometimes remove colored impurities. Use charcoal sparingly, as it can also adsorb your product and reduce yield.
-
Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] 4-Bromo-2,3-dimethylaniline and its derivatives are harmful if swallowed, inhaled, or in contact with skin.[10][11]
Protocol 1: Purification via Acid-Base Extraction
This method is highly effective for removing non-basic or weakly basic organic impurities.
-
Prepare the Free Base: Dissolve the crude this compound in deionized water. Add 2M aqueous sodium hydroxide (NaOH) solution dropwise while stirring until the solution is basic (pH > 10, check with pH paper). A precipitate or oil (the free base) should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x 50 mL for a 10 g scale).
-
Acid Wash: Combine the organic extracts and wash them with 1M hydrochloric acid (HCl) (2 x 50 mL). The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.[12]
-
Isolate the Amine: Collect the acidic aqueous layers. Discard the organic layer (which contains the impurities).
-
Re-basify: Cool the aqueous layer in an ice bath and slowly add 4M NaOH until the solution is strongly basic (pH > 12). The pure free base will precipitate or oil out.
-
Final Extraction: Extract the pure free base into fresh DCM or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified free base.
Protocol 2: Purification of the Free Base by Column Chromatography
This method is ideal for separating the target compound from impurities with similar basicity but different polarity, such as isomers.
-
Prepare the Free Base: Convert the crude hydrochloride salt to the free base as described in Protocol 1, steps 1-2. Concentrate the initial organic extract to obtain the crude free base.
-
Select the System (TLC Analysis):
-
Prepare a TLC developing chamber with a suitable eluent, such as 20:1 Hexane:Ethyl Acetate.
-
To counteract streaking, add 1% triethylamine (Et₃N) to the eluent.
-
Spot the crude material on a silica gel TLC plate and develop. The ideal solvent system will give your product an Rf value of ~0.3.
-
-
Prepare the Column:
-
Pack a glass column with silica gel (or neutral alumina) using a slurry method with your chosen eluent (containing Et₃N).
-
-
Load the Column: Dissolve the crude free base in a minimum amount of the eluent or DCM. If solubility is low, you can adsorb the material onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.
-
Elute and Collect: Begin eluting with the mobile phase, applying gentle pressure. Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent (and triethylamine) using a rotary evaporator to yield the purified free base.
Protocol 3: Formation and Recrystallization of the Hydrochloride Salt
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.
-
Add HCl: While stirring, slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise. The hydrochloride salt will precipitate as a white solid.
-
Isolate Crude Salt: Collect the solid by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any excess acid.
-
Recrystallization:
-
Transfer the solid to a clean Erlenmeyer flask.
-
Add a minimal amount of a hot recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small volume of the cold recrystallization solvent, and dry under vacuum.
-
Solvent Selection Data for Recrystallization
The choice of solvent is critical. The following table provides a guide based on the general properties of aromatic amine hydrochlorides. Experimental verification is essential.
| Solvent | Polarity Index | Expected Solubility (Hot) | Expected Solubility (Cold) | Comments |
| Water | 10.2 | High | High | Often too soluble for good recovery unless used with a co-solvent. |
| Ethanol | 4.3 | High | Moderate | A good starting point. Can be paired with water or a non-polar solvent. |
| Isopropanol | 3.9 | Moderate | Low | Excellent choice, often provides clean crystals. |
| Diethyl Ether | 2.8 | Very Low | Insoluble | Typically used as an anti-solvent to induce precipitation. |
| Hexane | 0.1 | Insoluble | Insoluble | Used as an anti-solvent or for washing the final product. |
References
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link][12]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Bromoaniline on Newcrom R1 HPLC column. [Link][5]
-
Google Patents. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives. [2]
-
Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). [Link][13]
-
Reddit. (2021). Solubility of 4-bromo aniline in solvents?. [Link][4]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Organic Synthesis: The Utility of 4-Bromo-N,N-Dimethylaniline. [Link][3]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link][6]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. reddit.com [reddit.com]
- 5. Separation of 4-Bromoaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. epa.gov [epa.gov]
- 7. reddit.com [reddit.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. Workup [chem.rochester.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 4-Bromo-2,3-dimethylaniline Hydrochloride
Welcome to the technical support center for the synthesis and purification of 4-Bromo-2,3-dimethylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining a highly pure product.
Introduction: The Challenge of Purity
The synthesis of this compound, a key intermediate in various research and development applications, often presents challenges in achieving high purity. The inherent reactivity of the starting material, 2,3-dimethylaniline, towards electrophilic aromatic substitution can lead to a mixture of products, making efficient purification crucial. This guide provides a comprehensive resource to identify, understand, and remove common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction?
A1: The primary impurities typically arise from three main sources:
-
Starting Material Impurities: Commercial 2,3-dimethylaniline may contain other xylidine isomers (e.g., 2,4-, 2,5-, and 2,6-dimethylaniline) which can undergo bromination to form their corresponding bromo-isomers.[1]
-
Over-bromination Products: The high activation of the aniline ring can lead to the formation of di- and even tri-brominated species, such as 4,6-dibromo-2,3-dimethylaniline.
-
Regioisomers: While the para-position is sterically favored, small amounts of other monobrominated isomers, like 6-bromo-2,3-dimethylaniline, can also be formed.
Q2: Why is my crude product a dark color instead of the expected off-white or light brown?
A2: A dark coloration, often reddish-brown to black, is common in crude aniline derivatives and can be attributed to the formation of oxidation products.[1] Anilines are susceptible to air oxidation, which can be accelerated by the presence of light and trace metal impurities. These colored impurities are typically highly polar and can often be removed during purification.
Q3: Can I use the hydrochloride salt directly for purification, or should I free-base it first?
A3: Both the free base and the hydrochloride salt can be purified, and the choice depends on the primary purification technique. For recrystallization, working with the hydrochloride salt is often advantageous as it can be less soluble in certain organic solvents than the free base, potentially leading to better crystal formation. For column chromatography, the free base is typically used as it is more soluble in common organic eluents and less likely to interact strongly with the silica gel.
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the desired product and its major impurities. Visualization can be achieved using UV light (for aromatic compounds) and/or a chemical stain like potassium permanganate or p-anisaldehyde, which are effective for visualizing amines and other functional groups.[2][3]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization Troubleshooting
Issue 1: The product "oils out" during recrystallization instead of forming crystals.
-
Cause: The solute is coming out of solution above its melting point, or the solvent is too nonpolar for the solute at the crystallization temperature.
-
Solution:
-
Add a co-solvent: Introduce a small amount of a more polar co-solvent (e.g., ethanol or isopropanol) to the hot solution to increase the solubility of the product and lower the saturation point.
-
Slower cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides more time for proper crystal lattice formation.
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce nucleation.
-
Seed crystals: If available, add a few seed crystals of pure product to the cooled solution to initiate crystallization.
-
Issue 2: Poor recovery of the product after recrystallization.
-
Cause: The chosen solvent is too good at dissolving the product, even at low temperatures. Alternatively, too much solvent was used.
-
Solution:
-
Solvent selection: Test a different solvent or solvent system. For amine hydrochlorides, a mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent (like diethyl ether or ethyl acetate) can be effective.
-
Minimize solvent volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Concentrate the filtrate: If the product is highly soluble, carefully evaporate some of the solvent from the mother liquor and attempt a second crystallization.
-
Column Chromatography Troubleshooting
Issue 1: Poor separation of the desired product from a closely eluting impurity.
-
Cause: The polarity of the mobile phase is not optimized for the separation of compounds with similar polarities.
-
Solution:
-
Optimize the mobile phase: Use TLC to test various solvent systems. A less polar mobile phase will generally increase the retention time of all compounds and can improve the resolution between closely eluting spots.
-
Gradient elution: If isocratic elution is not effective, a shallow solvent gradient can be employed to improve separation.
-
Use a different stationary phase: While silica gel is common, other stationary phases like alumina (basic or neutral) might offer different selectivity.
-
Issue 2: The product is streaking or tailing on the TLC plate and in the column.
-
Cause: For basic compounds like anilines, interaction with the acidic silica gel can cause streaking. The compound may also be overloaded on the column.
-
Solution:
-
Neutralize the silica: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[4]
-
Reduce the sample load: Ensure that the amount of crude material loaded onto the column is appropriate for the column size (typically 1-5% of the silica gel weight).
-
Acid-Base Extraction Troubleshooting
Issue 1: An emulsion forms at the interface between the aqueous and organic layers.
-
Cause: Vigorous shaking or the presence of particulate matter can lead to the formation of a stable emulsion.
-
Solution:
-
Gentle inversion: Swirl or gently invert the separatory funnel instead of shaking vigorously.
-
Break the emulsion: Add a small amount of brine (saturated NaCl solution) or a few drops of ethanol to disrupt the emulsion.
-
Filtration: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of celite can be effective.
-
Issue 2: Incomplete extraction of the aniline into the aqueous acidic layer.
-
Cause: The aqueous acid may not be concentrated enough to fully protonate the aniline, or insufficient mixing has occurred.
-
Solution:
-
Use a more concentrated acid: A 1-2 M solution of HCl is typically sufficient.
-
Multiple extractions: Perform multiple extractions with smaller volumes of the aqueous acid rather than a single extraction with a large volume.
-
Ensure thorough mixing: Gently invert the separatory funnel multiple times, venting frequently, to ensure good contact between the two phases.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for purifying the hydrochloride salt of 4-Bromo-2,3-dimethylaniline.
Materials:
-
Crude this compound
-
Ethanol (or Isopropanol)
-
Diethyl ether (or Ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (or isopropanol) to just dissolve the solid. Keep the solution warm on a hot plate.
-
Slowly add diethyl ether (or ethyl acetate) dropwise to the hot solution until a slight turbidity persists.
-
Add a few more drops of hot ethanol to redissolve the turbidity and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether (or ethyl acetate).
-
Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C).
| Parameter | Recommended Value |
| Primary Solvent | Ethanol or Isopropanol |
| Anti-Solvent | Diethyl ether or Ethyl acetate |
| Cooling Time | 30-60 minutes at room temperature, then ≥ 30 minutes in an ice bath |
Protocol 2: Purification by Column Chromatography (of the free base)
This protocol is for the purification of the free base form of 4-Bromo-2,3-dimethylaniline.
Materials:
-
Crude 4-Bromo-2,3-dimethylaniline (free base)
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the column: Pack a chromatography column with silica gel using a slurry method with hexane.
-
Prepare the sample: Dissolve the crude 4-Bromo-2,3-dimethylaniline in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent.
-
Load the column: Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elute the column: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A common starting gradient is from 0% to 10% ethyl acetate in hexane. If streaking is observed on TLC, add 0.1-1% triethylamine to the mobile phase.
-
Collect fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Bromo-2,3-dimethylaniline.
| Parameter | Recommended Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., 0-10%) |
| Additive (optional) | 0.1-1% Triethylamine |
Visualizing Key Processes
To better understand the workflow and potential challenges, the following diagrams illustrate the impurity formation pathway and the purification workflow.
Caption: Impurity formation pathway in the synthesis of 4-Bromo-2,3-dimethylaniline.
Sources
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-2,3-dimethylaniline Hydrochloride
Welcome to the technical support center for 4-Bromo-2,3-dimethylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the use of this versatile chemical intermediate. Our goal is to empower you with the knowledge to optimize your reaction conditions, ensuring high yield and purity in your synthetic endeavors.
Section 1: Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Low Reaction Yield
Question: I am experiencing a low yield in my cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) using this compound. What are the likely causes and how can I improve it?
Answer:
Low yields in cross-coupling reactions involving this compound can stem from several factors. The electron-donating nature of the amino and methyl groups can influence the reactivity of the aryl bromide.[1] Here’s a systematic approach to troubleshooting:
-
Incomplete Deprotonation: The hydrochloride salt must be neutralized in situ to the free aniline for the reaction to proceed. Insufficient base will result in unreacted starting material.
-
Solution: Ensure you are using a sufficient excess of a suitable base. For Suzuki and Buchwald-Hartwig reactions, common bases include K₃PO₄, Cs₂CO₃, or NaOtBu.[2] It is recommended to use at least 2-3 equivalents of the base.
-
-
Catalyst Deactivation or Low Activity: The choice of palladium catalyst and ligand is crucial. The steric hindrance from the two methyl groups ortho and meta to the bromine can affect the oxidative addition step.
-
Solution:
-
Ligand Choice: For sterically hindered aryl bromides, bulky, electron-rich phosphine ligands are often necessary to promote efficient catalysis. Consider ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or Josiphos-type ferrocenyl ligands.
-
Catalyst Loading: While typically low catalyst loadings are desired, for challenging substrates, increasing the palladium catalyst loading (e.g., from 1 mol% to 3-5 mol%) can improve yields.[3]
-
Catalyst Generation: If generating the active Pd(0) species in situ from a Pd(II) precursor (e.g., Pd(OAc)₂), ensure the conditions are suitable for its reduction.
-
-
-
Suboptimal Reaction Temperature: Cross-coupling reactions are sensitive to temperature.
-
Solution: The optimal temperature can vary significantly based on the specific substrates and catalyst system. For electron-rich aryl bromides like 4-bromoaniline derivatives, a higher temperature might be required to facilitate the reaction.[1][4] A typical starting point is 80-100 °C.[3] Consider screening a range of temperatures to find the sweet spot for your specific reaction.
-
-
Solvent Effects: The choice of solvent can influence the solubility of reactants and the stability of the catalytic species.
-
Side Reactions: The free aniline is susceptible to side reactions, such as oxidation or homo-coupling.
-
Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Proper degassing of the solvent is also essential.
-
Formation of Impurities
Question: My reaction is producing significant impurities alongside the desired product. How can I identify and minimize them?
Answer:
Impurity formation is a common challenge. Here are some frequent culprits and how to address them:
-
Hydrodehalogenation (Loss of Bromine): This is a common side reaction where the bromine atom is replaced by a hydrogen atom.
-
Cause: This can be promoted by certain catalyst systems, the presence of water or other protic sources, or extended reaction times at high temperatures.
-
Solution:
-
Optimize the reaction time; monitor the reaction by TLC or LC-MS to determine the point of maximum product formation before significant side reactions occur.
-
Ensure strictly anhydrous conditions.
-
Screen different palladium ligands, as some are more prone to promoting hydrodehalogenation than others.
-
-
-
Di-bromination or other Isomeric Impurities: These impurities may be present in the starting material.
-
Cause: The synthesis of 4-Bromo-2,3-dimethylaniline can sometimes lead to the formation of small amounts of di-brominated or other isomeric products.[7][8]
-
Solution:
-
Analyze your starting material by GC-MS or LC-MS to confirm its purity.
-
If necessary, purify the starting material by column chromatography or recrystallization before use.
-
-
-
Products from Catalyst Decomposition: At high temperatures, some palladium catalysts can decompose to form palladium black, which can lead to a complex mixture of byproducts.
-
Solution:
-
Avoid excessively high reaction temperatures.
-
Choose a more thermally stable catalyst system.
-
-
Poor Solubility
Question: I'm having trouble dissolving this compound in my reaction solvent. What should I do?
Answer:
This compound, being a salt, has limited solubility in many common organic solvents used for cross-coupling reactions.
-
Initial Dissolution: The hydrochloride salt will likely not fully dissolve at the beginning of the reaction.
-
Solution: The addition of the base will neutralize the hydrochloride, forming the free aniline which is generally more soluble in organic solvents like toluene, THF, and dioxane.[9] The reaction mixture will become more homogeneous as the reaction progresses.
-
-
Solvent Choice:
-
Solution: If solubility remains an issue even after the addition of the base, consider using a more polar aprotic solvent. However, be mindful that the solvent can significantly impact the catalytic cycle. A solvent screen is often a valuable optimization step.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions about the handling, storage, and properties of this compound.
Q1: How should I store this compound? A1: It should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep it away from strong oxidizing agents, strong acids, and strong bases.[11]
Q2: What are the primary safety precautions I should take when handling this compound? A2: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[10][12] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] Handle the compound in a well-ventilated area or a fume hood. In case of contact, wash the affected area thoroughly with water and seek medical attention if irritation persists.[11]
Q3: What is the appearance and typical purity of this compound? A3: this compound is typically a solid. The free base, 4-Bromo-2,3-dimethylaniline, is often a brown solid.[12] Commercially available products usually have a purity of 95% or higher.[14]
Q4: Can I use 4-Bromo-2,3-dimethylaniline (the free base) directly in my reaction? A4: Yes, if you have the free base, you can use it directly. This will eliminate the need for an initial neutralization step. However, be aware that the free aniline may be less stable over long-term storage compared to the hydrochloride salt.
Q5: What analytical techniques are suitable for monitoring reactions with this compound? A5:
-
Thin Layer Chromatography (TLC): Useful for quick, qualitative monitoring of reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile products and byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for monitoring the consumption of starting materials and the formation of products, especially for less volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.
Section 3: Optimized Reaction Protocols & Data
For your convenience, here are tabulated starting points for common cross-coupling reactions involving this compound. These are general conditions and may require further optimization for your specific substrates.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale & Reference |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) | A common and effective Pd(II) precursor. |
| Ligand | SPhos (4 mol%) | A bulky, electron-rich ligand suitable for hindered substrates. |
| Base | K₃PO₄ (3 equivalents) | A strong base effective in Suzuki couplings.[2] |
| Solvent | Toluene or 1,4-Dioxane | Common, effective solvents for this reaction type.[2] |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for this electron-rich substrate.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the catalyst and substrate. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale & Reference |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) | A common Pd(0) source. |
| Ligand | XPhos or RuPhos (2-4 mol%) | Bulky ligands that facilitate C-N bond formation. |
| Base | NaOtBu or LHMDS (2 equivalents) | Strong, non-nucleophilic bases are typically required.[3] |
| Solvent | Toluene or THF | Standard solvents for Buchwald-Hartwig reactions.[5] |
| Temperature | 80 - 120 °C | Temperature optimization is often necessary.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for maintaining catalyst activity.[15] |
Section 4: Visualizing Experimental Workflows
General Workflow for a Cross-Coupling Reaction
The following diagram illustrates a typical workflow for setting up a cross-coupling reaction with this compound.
Caption: A standard experimental workflow for cross-coupling reactions.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues in reactions involving this compound.
Caption: A decision tree for troubleshooting reaction outcomes.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. Retrieved from [Link]
-
Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: A General and Efficient Method for the Synthesis of Aryl- and Vinyl-Substituted Alkenes. Journal of the American Chemical Society, 120(37), 9722–9723. Retrieved from [Link]
-
Ali, H., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(12), 2292. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki-Miyaura cross coupling reaction of 4-bromoanisole (21a) and phenylboronic acid (22a). Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Retrieved from [Link]
-
Inchem.org. (2021). ICSC 1226 - 4-BROMOANILINE. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
-
PrepChem.com. (2026). Preparation of 4-bromo-N,N-dimethylaniline. Retrieved from [Link]
-
ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Bromoaniline. Retrieved from [Link]
-
Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
- Google Patents. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives.
-
Reddit. (2021). Solubility of 4-bromo aniline in solvents?. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2,3-dimethylaniline. Retrieved from [Link]
- Google Patents. (n.d.). US4918230A - Process for the preparation 4-bromoaniline hydrobromides.
-
Homework.Study.com. (n.d.). Reaction mechanism for 4-bromo-2-nitroacetaniline + H2O+ HCl + NH3 = 4-bromo-2-nitroaniline. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Conversion Rates in Aniline Bromination
Welcome to the Technical Support Center for aniline bromination. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this fundamental organic transformation. Here, we address specific issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting.
FAQ 1: My reaction immediately forms a thick white precipitate upon adding bromine, and I can't isolate my desired mono-brominated product. What's happening?
Answer:
You are observing the formation of 2,4,6-tribromoaniline, a common outcome of the direct bromination of aniline.[1][2][3][4]
Causality: The amino (-NH₂) group of aniline is a powerful activating group in electrophilic aromatic substitution.[1][3] It strongly donates electron density into the benzene ring, making the ortho and para positions exceptionally reactive towards electrophiles like bromine.[2][3][4] This high reactivity, especially with bromine water, leads to an uncontrolled reaction where bromine substitutes at all available ortho and para positions, resulting in the immediate precipitation of the highly insoluble 2,4,6-tribromoaniline.[1][2][3][4] Even in non-polar solvents like carbon disulfide (CS₂), the high reactivity of the aniline ring can lead to multiple substitutions.[2][5]
Solution: Protection of the Amino Group via Acetylation
To achieve mono-bromination, the reactivity of the amino group must be tempered. This is effectively accomplished by converting it into an acetamido group (-NHCOCH₃) through acetylation.[2][6][7] The resulting acetanilide is less activated because the lone pair of electrons on the nitrogen is delocalized by resonance with the adjacent carbonyl group, reducing its donation to the benzene ring.[2][4][7] This moderation allows for a controlled, selective bromination, primarily at the para position due to the steric hindrance of the bulky acetamido group.[2][8]
Experimental Workflow for Controlled Mono-bromination
Sources
- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
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Technical Support Center: Recrystallization of 4-Bromo-2,3-dimethylaniline Hydrochloride
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the recrystallization of 4-Bromo-2,3-dimethylaniline hydrochloride. It is designed to offer not just procedural steps, but also the underlying scientific principles to empower users to troubleshoot and adapt the protocol to their specific needs.
Understanding the Molecule and the Challenge
This compound is an aromatic amine salt. The presence of the hydrochloride group significantly alters its physical properties, most notably its solubility, compared to its free base form. While the free base is generally soluble in nonpolar organic solvents, the hydrochloride salt is ionic and therefore exhibits higher polarity. This polarity is the key to selecting an appropriate recrystallization solvent. The primary goal of recrystallization is to dissolve the impure solid in a hot solvent and then allow it to cool, causing the desired compound to crystallize out in a purer form, leaving impurities behind in the solvent.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing this compound?
A1: Based on the polar nature of the hydrochloride salt, a polar protic solvent is the most logical starting point. Ethanol or a mixture of ethanol and water is highly recommended. Ethanol can typically dissolve the compound when hot, and its solubility decreases significantly upon cooling. The addition of water, an anti-solvent in this case, can further reduce the solubility and improve crystal yield.
Q2: Why can't I just use the same solvent that worked for the 4-Bromo-2,3-dimethylaniline free base?
A2: The free base is a neutral organic molecule, making it soluble in less polar solvents. The hydrochloride salt, however, is an ionic compound. The strong electrostatic interactions in the salt lattice require a polar solvent to effectively solvate the ions and dissolve the solid. This fundamental difference in polarity necessitates a different solvent choice.
Q3: My compound "oils out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the solid melts before it dissolves or when it comes out of solution above its melting point. This is a common issue. To remedy this, try adding more of the primary solvent (e.g., ethanol) to the hot mixture to ensure the compound is fully solvated before cooling. A slower cooling rate can also be beneficial. If the problem persists, consider using a slightly different solvent system, perhaps with a higher boiling point.
Q4: I have a very poor crystal yield. How can I improve it?
A4: Low yield can result from several factors. The most common is using too much solvent, which keeps the compound dissolved even at low temperatures.[1] You can try to carefully evaporate some of the solvent to concentrate the solution. Another possibility is that the cooling was not sufficient. Ensure you have allowed the solution to cool to room temperature and then in an ice bath to maximize crystal formation. Finally, ensure that you are not losing product during the filtration and washing steps by using a minimal amount of ice-cold solvent for washing.
Experimental Protocol: Recrystallization of this compound
This protocol is a robust starting point. Depending on the impurity profile of your specific batch, minor adjustments may be necessary.
Solvent System Selection
The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. A mixed solvent system of ethanol and water often provides the necessary polarity gradient for effective recrystallization of amine hydrochlorides.
| Solvent System | Rationale |
| Ethanol/Water | Ethanol provides good solubility at elevated temperatures, while the gradual addition of water as an anti-solvent induces crystallization upon cooling. |
| Isopropanol | A slightly less polar alcohol that can also be effective. It may offer a different solubility profile that could be advantageous for certain impurities. |
Step-by-Step Methodology
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Start with a small volume and add more in small portions only if necessary. The goal is to create a saturated solution.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This step is crucial for obtaining a high-purity final product.
-
-
Inducing Crystallization:
-
If using a mixed solvent system, add hot water dropwise to the hot ethanol solution until a faint cloudiness (turbidity) appears and persists. Then, add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
-
Cooling and Crystallization:
-
Allow the flask to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[1]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol or an ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum or in a desiccator.
-
Visualizing the Workflow
Caption: Recrystallization workflow for this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No crystals form upon cooling | - Too much solvent was used.- The solution is not saturated. | - Gently boil off some of the solvent to concentrate the solution.- Try scratching the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Compound "oils out" | - The compound's melting point is lower than the boiling point of the solvent.- The solution is supersaturated. | - Add more of the primary solvent (ethanol) to the hot solution.- Ensure a slower cooling rate. |
| Colored crystals | - Colored impurities are co-crystallizing. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
| Low recovery yield | - Too much solvent was used.- Crystals were washed with solvent that was not cold enough.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent for dissolution.- Ensure the washing solvent is ice-cold.- Keep the filtration apparatus hot during hot filtration.[1] |
Scientific Principles at Play
The success of this recrystallization hinges on the principles of solubility and equilibrium. This compound, being a salt, is significantly more soluble in polar solvents like ethanol at higher temperatures. This is because the increased kinetic energy helps to overcome the lattice energy of the crystal. As the solution cools, the kinetic energy decreases, and the solubility drops, leading to a supersaturated state. Crystal nucleation and growth then occur as the system returns to equilibrium, selectively incorporating the desired molecules into the crystal lattice while excluding impurities. The use of a mixed solvent system like ethanol/water introduces an additional layer of control. Water, being a poor solvent for the compound, acts as an "anti-solvent." Its addition to the ethanol solution effectively lowers the overall solvating power of the medium, further reducing the compound's solubility and promoting a more complete crystallization.
This guide is intended to be a living document. As you perform your experiments, we encourage you to note your observations and any modifications that lead to improved results.
References
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
LibreTexts Chemistry. 3.6F: Troubleshooting. [Link]
-
Organic Syntheses. p-AMINOTETRAPHENYLMETHANE. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. [Link]
-
Padias, A. B. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]
-
Chempedia. Purification of Aniline. [Link]
-
Nichols, L. (2022). Organic Chemistry Laboratory Techniques. LibreTexts. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Interrogation of 4-Bromo-2,3-dimethylaniline hydrochloride: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 4-Bromo-2,3-dimethylaniline hydrochloride, a substituted aniline derivative, presents a unique analytical challenge requiring a multi-faceted spectroscopic approach for complete structural elucidation. This guide provides an in-depth analysis of its characterization using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, benchmarked against alternative analytical techniques. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and field-proven insights to ensure scientific integrity and practical applicability.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for determining the precise structure of organic molecules in solution.[1][2] Its power lies in its ability to probe the chemical environment of individual atomic nuclei, specifically ¹H (protons) and ¹³C, providing a detailed map of the molecule's connectivity and stereochemistry. In the context of pharmaceutical analysis, NMR is invaluable for everything from confirming the identity of a synthesized compound to quantifying impurities.[3][4]
The hydrochloride salt form of an amine, such as this compound, introduces specific considerations for NMR analysis. The protonation of the amino group significantly influences the electron density of the aromatic ring, leading to predictable downfield shifts of the aromatic protons and carbons. This effect, rooted in the inductive and resonance properties of the anilinium ion, provides a key diagnostic feature in the NMR spectra.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The acquisition of high-resolution NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate instrumental parameters. The following protocol is a self-validating system designed to yield reproducible and high-quality data.
Sample Preparation
-
Solvent Selection: The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals with those of the solvent.[5][6][7][8] For this compound, which is a salt, polar solvents are required for dissolution. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are excellent choices. DMSO-d₆ is often preferred as it can dissolve a wide range of organic compounds and its residual proton signal does not typically interfere with the aromatic region.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is generally sufficient.[9][10][11] For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Sample Handling:
-
Weigh the desired amount of this compound directly into a clean, dry vial.
-
Add the deuterated solvent and gently vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.
-
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2.0 s | 2.0 s |
| Acquisition Time | 4.0 s | 1.0 s |
| Spectral Width | 16 ppm | 240 ppm |
| Reference | TMS (0 ppm) | TMS (0 ppm) |
Spectral Analysis and Interpretation of this compound
The structural features of this compound give rise to a distinct set of signals in both the ¹H and ¹³C NMR spectra. The following is a predicted analysis based on established chemical shift principles and data from analogous structures.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The protonated amino group (-NH₃⁺) will cause a significant deshielding (downfield shift) of the aromatic protons compared to the free amine.
-
-NH₃⁺ protons: A broad singlet is expected, likely in the region of 7-10 ppm. The broadness is due to quadrupolar relaxation of the nitrogen atom and potential exchange with any residual water in the solvent.
-
Aromatic Protons: The two aromatic protons are in different chemical environments and will appear as distinct signals.
-
H-5: This proton is ortho to the bromine atom and meta to the -NH₃⁺ group. It is expected to be a doublet in the range of 7.2-7.5 ppm.
-
H-6: This proton is meta to the bromine atom and ortho to the -NH₃⁺ group. Due to the strong electron-withdrawing effect of the protonated amino group, this proton will be the most downfield of the aromatic signals, likely appearing as a doublet in the range of 7.5-7.8 ppm.
-
-
Methyl Protons:
-
2-CH₃: A singlet integrating to three protons, expected around 2.2-2.4 ppm.
-
3-CH₃: A singlet integrating to three protons, also expected around 2.2-2.4 ppm. These two methyl signals may be very close or even overlap.
-
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The protonation of the amino group will also influence the chemical shifts of the aromatic carbons.
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (in ¹H-coupled spectrum) |
| C-1 (-NH₃⁺) | 140-145 | Singlet |
| C-2 (-CH₃) | 125-130 | Singlet |
| C-3 (-CH₃) | 135-140 | Singlet |
| C-4 (-Br) | 115-120 | Singlet |
| C-5 | 130-135 | Doublet |
| C-6 | 120-125 | Doublet |
| 2-CH₃ | 15-20 | Quartet |
| 3-CH₃ | 15-20 | Quartet |
Visualizing the Structure and NMR Assignments
The following diagram illustrates the structure of this compound and the predicted assignments for its ¹H and ¹³C NMR spectra.
Caption: Molecular structure of this compound with key atoms labeled for NMR analysis.
A Comparative Look: Alternative and Complementary Analytical Techniques
While NMR is unparalleled for detailed structural elucidation, a comprehensive characterization often involves complementary techniques. The choice of technique depends on the specific analytical question being addressed.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Strengths:
-
Rapid and Non-destructive: FTIR analysis is fast and requires minimal sample preparation.
-
Functional Group Identification: It is excellent for identifying key functional groups. For this compound, characteristic peaks would include N-H stretching vibrations for the ammonium group (around 2800-3000 cm⁻¹), C-N stretching (around 1250-1335 cm⁻¹ for aromatic amines), and C-Br stretching (in the fingerprint region, typically below 800 cm⁻¹).[12][13] Aromatic C-H and C=C stretching vibrations would also be present.[14]
-
-
Limitations:
-
Limited Structural Detail: FTIR does not provide detailed information on the connectivity of the molecule.
-
Complex Spectra: The fingerprint region can be complex and difficult to interpret for molecules with many similar bonds.
-
Solvent Interference: The choice of solvent can significantly impact the spectrum, and some solvents have strong IR absorptions that can mask analyte signals.[15][16]
-
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.
-
Strengths:
-
High Sensitivity: MS is an extremely sensitive technique, capable of detecting very small amounts of a substance.
-
Molecular Weight Determination: It provides the exact molecular weight of the compound, which is crucial for confirming its identity. For 4-Bromo-2,3-dimethylaniline, the presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks with roughly equal intensity).
-
Structural Information from Fragmentation: The fragmentation pattern can provide clues about the structure of the molecule.
-
-
Limitations:
-
Isomer Differentiation: Electron ionization mass spectrometry (EI-MS) often produces very similar spectra for positional isomers, making it difficult to distinguish between them without derivatization or tandem MS techniques.[17]
-
Non-destructive Nature: MS is a destructive technique.
-
Salt Analysis: Direct analysis of non-volatile salts like hydrochlorides can be challenging without techniques like electrospray ionization (ESI).
-
The following workflow illustrates the decision-making process for selecting the appropriate analytical technique.
Caption: Workflow for selecting analytical techniques for the characterization of this compound.
Conclusion
The comprehensive analysis of this compound is best achieved through a combination of spectroscopic techniques, with ¹H and ¹³C NMR spectroscopy serving as the cornerstone for unambiguous structural elucidation. The predicted NMR spectra, based on sound chemical principles and data from analogous compounds, provide a detailed roadmap for its identification. When complemented with FTIR for functional group confirmation and Mass Spectrometry for molecular weight and fragmentation analysis, a complete and robust characterization can be achieved, meeting the high standards of scientific integrity required in research and drug development.
References
- Moravek. Applications of NMR in Pharmaceutical Analysis. Vertex AI Search.
- Creative Proteomics. Nuclear Magnetic Resonance (NMR) Pharmaceutical Analysis.
- CDN. Infrared Spectroscopy.
- Holzgrabe, U. (2014). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review.
- University of California, Davis. IR: amines.
- Scribd. Preparing Samples For NMR Acquisition and Software For Processing The Spectra.
- Slideshare. NMR spectroscopy (Pharmaceutical analysis).
- PubMed.
- ResearchGate. (2025). NMR spectroscopy in pharmacy.
- Jariwala, F. B., & Attygalle, A. B. (2012). Electron Ionization Mass Spectrometry of Halogenated Anilines. LAP LAMBERT Academic Publishing.
- ResearchGate. (2025).
- TCI AMERICA.
- Allan Chemical Corporation. (2025).
- Labinsights. (2025).
- Alfa Chemistry.
- T3DB. Aniline (T3D4984).
- UCHEM. (2025).
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- Organomation. (2023).
- Iowa State University.
- Cornell University.
- University of Minnesota Twin Cities. NMR Sample Preparation | College of Science and Engineering.
- MIT OpenCourseWare. 8.
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A Researcher's Guide to the Synthesis of Brominated Anilines: A Comparative Analysis of Modern Reagents
Introduction: The Enduring Importance and Synthetic Challenges of Brominated Anilines
Brominated anilines are foundational building blocks in modern chemistry, serving as crucial intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their utility stems from the unique electronic properties conferred by the bromine atom and the versatile reactivity of the aniline scaffold, which allows for further molecular elaboration. However, the classical approach to their synthesis—direct bromination with elemental bromine (Br₂) —is fraught with challenges that necessitate the exploration of safer, more selective, and environmentally benign alternatives.
The high reactivity of the aniline ring, a consequence of the strongly activating amino group, often leads to uncontrolled polysubstitution when treated with molecular bromine, yielding mixtures of di- and tri-brominated products.[1] To achieve monosubstitution, a circuitous protection-bromination-deprotection sequence is typically employed, adding steps and reducing overall efficiency.[2] Furthermore, the inherent hazards of molecular bromine—a volatile, highly corrosive, and toxic liquid—pose significant safety risks and environmental concerns, particularly in large-scale industrial applications.[3]
This guide provides a comprehensive comparison of alternative reagents for the synthesis of brominated anilines, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors. We will delve into the mechanistic nuances, comparative performance data, and detailed experimental protocols for these modern reagents, empowering you to select the optimal method for your specific synthetic goals.
The Conventional Approach: Elemental Bromine and its Inherent Limitations
The traditional method for synthesizing brominated anilines involves the direct reaction of aniline with molecular bromine. The powerful electron-donating nature of the amino group makes the aromatic ring highly susceptible to electrophilic attack, leading to rapid and often uncontrollable polysubstitution at the ortho and para positions.[1]
For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline as a white precipitate.[1][4] While useful for specific applications, this lack of selectivity is a major drawback when mono-brominated anilines are the desired products.
To circumvent this issue, a common strategy is to temporarily deactivate the aniline ring by protecting the amino group as an acetamide. The acetyl group attenuates the activating effect of the nitrogen lone pair through resonance, allowing for controlled mono-bromination, predominantly at the para position due to steric hindrance at the ortho positions.[2][5] The protecting group is subsequently removed via hydrolysis to yield the desired mono-brominated aniline.
While effective, this multi-step process is less atom-economical and generates additional waste. More importantly, it does not mitigate the significant safety and handling issues associated with elemental bromine.[3]
Comparative Analysis of Alternative Brominating Reagents
The quest for safer and more selective bromination methods has led to the development of several alternative reagents. This section provides a detailed comparison of their performance, supported by experimental data.
Data Summary: Performance of Brominating Agents
| Reagent/System | Typical Substrate | Key Reaction Conditions | Typical Yield | Regioselectivity | Safety & Environmental Profile |
| Br₂ / Acetic Acid | Acetanilide | Room temperature, 15-30 min | Good to Excellent | Primarily para | Hazardous : Toxic, corrosive, volatile liquid. Generates HBr byproduct. |
| N-Bromosuccinimide (NBS) | Anilines, Acetanilides | DMF or Acetonitrile, Room Temp, ~3 hrs | 90-92% for 3-(trifluoromethyl)aniline[6] | High para-selectivity, solvent-dependent[7][8] | Safer : Crystalline solid, easier to handle. Still a lachrymator.[9][10] |
| Pyridinium Tribromide | Anilines, Phenols | Acetic Acid, Room Temp | High | Good, often para-selective | Safer : Stable solid, avoids handling liquid Br₂. Pyridine is toxic.[11][12] |
| KBr / KBrO₃ / H⁺ | Acetanilide | Acetic acid, HBr, Room Temp, 30 min | 96% (crude)[13] | High para-selectivity | Greener : In situ generation avoids handling Br₂. Solid reagents.[14][15] |
| H₂O₂ / HBr | Anilines, Phenols | Aqueous medium, Room Temp | High | Good, solvent-dependent | Greener : Water as a byproduct. HBr is corrosive.[16][17] |
| CAN / KBr | Acetanilide | Ethanolic-aqueous medium, 10-15 min | 85%[18] | High para-selectivity | Greener : Avoids liquid Br₂ and hazardous solvents.[19][20] |
In-Depth Look at Alternative Reagents
N-Bromosuccinimide (NBS): The Versatile and Selective Workhorse
N-Bromosuccinimide (NBS) has emerged as a popular and versatile alternative to molecular bromine. It is a crystalline solid that is significantly easier and safer to handle than liquid bromine.[9] NBS serves as a source of electrophilic bromine and is particularly effective for the bromination of electron-rich aromatic compounds like anilines.[8]
Mechanism of Action: In the presence of an acid catalyst or a polar solvent, NBS generates a low concentration of Br⁺ or a Br₂-like species in situ, which then acts as the electrophile in the aromatic substitution reaction. This controlled generation of the brominating agent is key to its selectivity, often preventing polysubstitution.
Advantages:
-
Safety: As a crystalline solid, NBS is less hazardous and easier to handle than liquid bromine.[9]
-
Selectivity: Often provides excellent regioselectivity, favoring the para-product, which can be tuned by the choice of solvent.[7][8]
-
Mild Conditions: Reactions can typically be carried out at room temperature.
Limitations:
-
NBS is a lachrymator and should be handled in a well-ventilated fume hood.
-
The succinimide byproduct needs to be separated from the reaction mixture.
Pyridinium Tribromide: A Stable Solid Bromine Carrier
Pyridinium tribromide (Py·Br₃) is another solid reagent that offers a safer alternative to elemental bromine.[11] It is a stable, crystalline solid that acts as a source of molecular bromine in solution.
Mechanism of Action: Pyridinium tribromide exists in equilibrium with pyridine hydrobromide and molecular bromine. The released bromine then participates in the electrophilic aromatic substitution reaction.
Advantages:
-
Safety and Handling: As a stable solid, it is much safer and easier to handle than liquid bromine.[11]
-
Controlled Bromination: The slow release of bromine can lead to more controlled reactions.
Limitations:
-
Pyridine, a component of the reagent, is toxic and has an unpleasant odor.
-
The reagent is generally more expensive than elemental bromine.
In Situ Generation of Bromine: The "Green" Chemistry Approach
A particularly attractive alternative is the in situ generation of bromine from stable, solid salts. This approach avoids the handling of hazardous liquid bromine altogether and often utilizes more environmentally friendly oxidants.
Common Systems for In Situ Bromine Generation:
-
Potassium Bromide and Potassium Bromate (KBr/KBrO₃): In the presence of an acid, bromide and bromate ions react to form molecular bromine.[14] This method is highly efficient and uses readily available, solid reagents. The reaction is: 5Br⁻ + BrO₃⁻ + 6H⁺ → 3Br₂ + 3H₂O.
-
Hydrogen Peroxide and Hydrobromic Acid (H₂O₂/HBr): This system uses hydrogen peroxide as a "green" oxidant to convert bromide ions to molecular bromine, with water as the only byproduct.[16][17]
-
Ceric Ammonium Nitrate and Potassium Bromide (CAN/KBr): CAN acts as an oxidant to generate the electrophilic bromine species from KBr in an ethanolic-aqueous medium.[19]
Advantages:
-
Enhanced Safety: Completely avoids the handling and storage of liquid bromine.
-
Environmental Friendliness: Many of these systems, particularly H₂O₂/HBr, are considered "greener" as they produce less hazardous byproducts.[21]
-
Cost-Effectiveness: Utilizes inexpensive and readily available starting materials.
Limitations:
-
Reaction conditions may require careful optimization to control the rate of bromine generation and prevent side reactions.
-
The use of strong acids in some systems may not be suitable for all substrates.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromoacetanilide using Molecular Bromine (Conventional Method)
Materials:
-
Acetanilide (3.0 g, 0.022 mol)
-
Glacial Acetic Acid (20 mL)
-
Bromine (1.5 mL)
-
Water (100 mL)
-
Ethanol (for recrystallization)
Procedure:
-
In a 100 mL conical flask, dissolve 3.0 g of acetanilide in 10 mL of glacial acetic acid. Stir with a glass rod to aid dissolution.[2]
-
In a fume hood , prepare the bromine solution by carefully adding 1.5 mL of bromine to 10 mL of glacial acetic acid.
-
Add the bromine-acetic acid solution dropwise to the stirred acetanilide solution.
-
Allow the mixture to stand for 15 minutes at room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of cold water with stirring.
-
Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Purify the crude product by recrystallization from ethanol to obtain white crystals of 4-bromoacetanilide.
Protocol 2: Synthesis of 4-Bromo-3-(trifluoromethyl)aniline using N-Bromosuccinimide (NBS)
Materials:
-
3-(Trifluoromethyl)aniline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline in anhydrous DMF.[6]
-
In a separate flask, dissolve an equimolar amount of NBS in anhydrous DMF.[6]
-
Add the NBS solution dropwise to the aniline solution at room temperature (20 °C).[6]
-
Stir the reaction mixture for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.
Protocol 3: Synthesis of 4-Bromoacetanilide via In Situ Bromine Generation (KBr/KBrO₃)
Materials:
-
Acetanilide (0.200 g, 1.5 mmol)
-
Potassium bromate (KBrO₃) (0.085 g, 0.5 mmol)
-
Glacial acetic acid (2 mL)
-
48% Hydrobromic acid (HBr) (0.3 mL)
-
Water (25 mL)
-
Dilute sodium bisulfite solution
Procedure:
-
In a 10-mL Erlenmeyer flask, combine acetanilide, potassium bromate, and glacial acetic acid. Stir the mixture rapidly.[14]
-
Add 48% hydrobromic acid to the stirred mixture. An orange color will appear.[14]
-
Stir the mixture for 30 minutes at room temperature.[14]
-
Pour the reaction mixture into 25 mL of cold water.
-
Stir the aqueous mixture for 15 minutes and collect the solid product by suction filtration.
-
Wash the solid with dilute sodium bisulfite solution (to remove excess bromine) and then with water.[14]
-
The crude product can be recrystallized from 95% ethanol.
Conclusion and Future Outlook
The synthesis of brominated anilines has evolved significantly from the traditional reliance on hazardous molecular bromine. Modern alternative reagents offer a compelling combination of enhanced safety, improved selectivity, and a reduced environmental footprint. N-Bromosuccinimide and pyridinium tribromide provide safer, solid alternatives that are easy to handle, while in situ bromine generation methods represent a paradigm shift towards greener and more sustainable chemical processes.
For researchers and drug development professionals, the choice of brominating agent will depend on a careful consideration of factors such as substrate compatibility, desired regioselectivity, scale of the reaction, and available resources. By understanding the advantages and limitations of each approach, chemists can design more efficient, safer, and environmentally responsible syntheses of these vital chemical intermediates. The continued development of novel catalytic systems and flow chemistry applications for bromination promises to further refine these methodologies, paving the way for even more elegant and sustainable synthetic solutions in the future.
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- Synthesis of 2,4,6-Tribromoaniline
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A Senior Application Scientist's Guide to Purity Assessment of 4-Bromo-2,3-dimethylaniline HCl by Gas Chromatography-Mass Spectrometry
Introduction: The Imperative of Purity in Pharmaceutical Synthesis
In the landscape of drug development and manufacturing, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Bromo-2,3-dimethylaniline hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can lead to unwanted side reactions, lower yields, and potentially introduce toxic components into the final drug product. Consequently, a robust, reliable, and highly specific analytical method for purity determination is paramount.
This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other common analytical techniques for the purity assessment of this compound. We will delve into the causality behind experimental choices, provide a detailed, self-validating protocol, and present comparative data to empower researchers and drug development professionals in making informed methodological decisions. The analytical procedures discussed are grounded in principles outlined by major pharmacopeias and regulatory bodies.[1][2]
Method Selection Rationale: Why GC-MS is a Superior Tool for This Analyte
The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the specific questions we need to answer. For 4-Bromo-2,3-dimethylaniline, GC-MS emerges as a uniquely powerful tool for three primary reasons:
-
Volatility of the Active Moiety: While the hydrochloride salt itself is non-volatile, it is readily converted to its "free base" form (4-Bromo-2,3-dimethylaniline), which is semi-volatile and thermally stable, making it perfectly suited for Gas Chromatography (GC).[3] GC offers unparalleled chromatographic resolution for volatile compounds, enabling the separation of closely related impurities such as isomers or analogs.[4]
-
Specificity of Mass Spectrometry (MS): Unlike less specific detectors like Flame Ionization (FID) or Ultraviolet (UV), a Mass Spectrometer provides a mass-to-charge ratio (m/z) for the analyte and its fragments. This acts as a chemical fingerprint, allowing for positive identification.[5] Crucially, the presence of a bromine atom in the molecule provides a distinct isotopic pattern (M+ and M+2 peaks of nearly equal abundance), which serves as an unambiguous confirmation of the compound's identity and the identity of any bromine-containing impurities.[6][7]
-
Impurity Identification Power: The most significant advantage of GC-MS in a development context is its ability to elucidate the structure of unknown impurities. The fragmentation patterns generated by Electron Ionization (EI) can be pieced together to hypothesize the structure of process-related impurities or degradants, information that is critical for process optimization and regulatory submissions.[8]
The Competitive Landscape: A Comparison with Alternative Techniques
To fully appreciate the selection of GC-MS, it is essential to understand the capabilities and limitations of other standard purity assessment methods.
| Technique | Principle | Advantages for 4-Bromo-2,3-dimethylaniline HCl | Limitations |
| HPLC-UV | Liquid-phase separation with UV absorbance detection. | Excellent quantitative precision; directly applicable to the salt form without derivatization.[9] | UV detection is non-specific; co-eluting impurities can inflate purity values; provides no structural information for unknown impurity identification.[10] |
| qNMR | Direct measurement of nuclei in a magnetic field. | A primary ("absolute") method not requiring a specific reference standard of the analyte.[11][12] Provides structural confirmation. | Lower sensitivity compared to chromatographic methods; may not detect trace-level impurities; requires a highly pure, non-interfering internal standard.[13][14] |
| DSC | Measures heat flow difference during melting. | An absolute method for determining the purity of highly crystalline solids.[15] | Only measures eutectic impurities that are soluble in the melt; provides no information on the identity or number of impurities; unsuitable if the compound decomposes upon melting.[16][17] |
This comparison underscores that while techniques like HPLC are excellent for routine quality control (QC) where impurities are known, GC-MS provides the specificity and identification power essential for process development, troubleshooting, and comprehensive characterization.
Caption: Method selection based on analytical objective.
Experimental Protocol: A Self-Validating GC-MS Workflow
This protocol is designed to be self-validating by incorporating system suitability checks and clear criteria for data acceptance, adhering to principles found in guidelines like ICH Q2(R1).[18][19]
Part 1: Sample Preparation - Conversion to the Free Base
This step is the most critical for method success. The objective is to quantitatively convert the non-volatile hydrochloride salt into its volatile free aniline base and extract it into a GC-compatible solvent.
Materials:
-
This compound sample
-
Deionized Water
-
2M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM), GC-grade
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
2 mL GC vials with septa caps
-
Vortex mixer and centrifuge
Step-by-Step Procedure:
-
Weighing: Accurately weigh approximately 10 mg of the 4-Bromo-2,3-dimethylaniline HCl sample into a 15 mL glass tube.
-
Dissolution: Add 5.0 mL of deionized water and vortex until the sample is fully dissolved.
-
Neutralization (Free-Basing): Add 1.0 mL of 2M NaOH solution. This stoichiometrically exceeds the amount needed to neutralize the HCl salt, ensuring complete conversion to the free aniline. The solution may become cloudy as the less soluble free base precipitates.
-
Extraction: Add 2.0 mL of DCM to the tube. Cap tightly and vortex vigorously for 1 minute to extract the free aniline into the organic layer.
-
Phase Separation: Centrifuge the tube at 2000 rpm for 5 minutes to achieve a clean separation between the aqueous and organic (bottom) layers.
-
Drying: Carefully transfer the bottom DCM layer using a glass pipette to a clean tube containing a small amount of anhydrous sodium sulfate. This removes residual water, which can damage the GC column.
-
Final Preparation: Transfer the dried DCM extract into a 2 mL GC vial and cap immediately for analysis.
Part 2: GC-MS Instrumentation and Analytical Conditions
The following parameters are optimized for a standard capillary GC-MS system (e.g., Agilent 7890/5977 or equivalent).
| Parameter | Setting | Justification |
| GC Column | Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent inertness and separation for a broad range of aromatic amines and potential impurities. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides good efficiency and is inert. Hydrogen can be a suitable, faster alternative.[20] |
| Inlet | Split/Splitless, 260 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Split, 50:1 ratio | Prevents column overloading and ensures sharp peak shapes for a high-concentration main component. |
| Injection Vol. | 1 µL | Standard volume for quantitative analysis. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C @ 15 °C/min, hold 5 min | The initial hold separates the analyte from the solvent front. The ramp ensures elution of higher boiling point impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source | Electron Ionization (EI), 70 eV, 230 °C | Standard EI energy produces reproducible fragmentation patterns for library matching and structural elucidation.[8] |
| Quadrupole Temp. | 150 °C | Standard operating temperature for stable mass analysis. |
| Mass Scan Range | 40 - 350 m/z | Covers the molecular weight of the analyte (214/216 g/mol ) and its key fragments, as well as potential lower and higher molecular weight impurities. |
Part 3: Data Analysis and Purity Calculation
-
Peak Identification: The main peak for 4-Bromo-2,3-dimethylaniline is identified by its retention time and its characteristic mass spectrum.
-
Expected Molecular Ion (M+): Look for a pair of peaks at m/z 214 and 216 of nearly equal intensity, which is the classic signature of a compound containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).[6]
-
Key Fragments: Expect a significant fragment from the loss of a methyl group (M-15), resulting in peaks at m/z 199/201.
-
-
Purity Calculation: Purity is calculated using the area percent normalization method from the Total Ion Chromatogram (TIC).
-
Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) * 100
-
-
Validation Check: This method assumes all compounds have a similar ionization response factor. While a good estimate for purity, for regulatory filings, the use of a certified reference standard and the determination of relative response factors for known impurities is required as per ICH guidelines.[21]
Caption: End-to-end workflow for GC-MS purity analysis.
Comparative Data: GC-MS vs. HPLC-UV
The following table summarizes hypothetical but representative data for the analysis of a single batch of 4-Bromo-2,3-dimethylaniline HCl, highlighting the distinct outcomes from each technique.
| Parameter | GC-MS Analysis | HPLC-UV Analysis | Senior Scientist's Interpretation |
| Purity (Area %) | 99.2% | 99.7% | The lower purity by GC-MS suggests the presence of a volatile impurity that co-elutes with the main peak in HPLC or has a poor UV chromophore. |
| Detected Impurities | Impurity A (0.6%, RT=10.2 min)Impurity B (0.2%, RT=11.5 min) | Impurity C (0.3%, RT=5.8 min) | The methods are orthogonal, detecting different impurity profiles. GC-MS is better for volatile/less polar species, while HPLC excels with non-volatile/polar species. |
| Impurity Identification | Impurity A: Identified as 2,3-dimethylaniline (starting material) via MS library match.Impurity B: Tentatively identified as a dibrominated isomer based on MS fragmentation (M+ at m/z 292/294/296). | Impurity C: Unknown. No structural data available from UV detector. | This is the key advantage of GC-MS. It provides actionable information about the process, indicating incomplete bromination (Impurity A) and potential over-bromination (Impurity B). |
| Analysis Time | ~20 minutes per sample | ~15 minutes per sample | Both methods offer comparable throughput for routine analysis. |
| Method Validation | Requires validation as per ICH Q2(R1).[22] | Requires validation as per ICH Q2(R1).[22] | Both methods must be properly validated for their intended use. |
Conclusion
For the comprehensive purity assessment of this compound, GC-MS stands out as a method of exceptional power and specificity. While HPLC-UV provides robust and precise quantification suitable for routine quality control, it lacks the definitive identification capabilities inherent to mass spectrometry. The GC-MS workflow detailed here, from sample preparation to data analysis, offers a reliable system for not only quantifying purity but, more importantly, for identifying process-related impurities. This capability is invaluable in a research and development setting, accelerating process optimization and ensuring a deeper understanding of the product's quality profile. For complete and rigorous characterization of pharmaceutical intermediates, a dual-methodology approach employing both GC-MS and HPLC-UV is the authoritative strategy, providing an orthogonal view of the impurity landscape.
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A Comparative Guide to the X-ray Crystallography of Substituted Bromoanilines: From Crystal Growth to Structural Insights
For Immediate Release
GÖTTINGEN, Germany – In the realms of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount.[1] This atomic blueprint, elucidated through single-crystal X-ray diffraction (SCXRD), governs a compound's physical properties, biological activity, and potential applications.[1][2] Substituted bromoanilines, a class of compounds integral to the development of novel therapeutics and functional materials, are no exception.[1][3] This guide offers a comprehensive comparison of their crystallographic data, delving into the nuances of crystal engineering and the profound influence of substituent effects on their solid-state architecture.
The Significance of Structural Elucidation
Single-crystal X-ray diffraction stands as the definitive method for determining the atomic and molecular structure of crystalline materials.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed three-dimensional electron density map of the molecule.[1] This provides invaluable information on bond lengths, bond angles, and the overall molecular conformation, which is critical for understanding structure-activity relationships (SAR) and designing new molecules with tailored properties.[1]
A Comparative Analysis of Substituted Bromoaniline Crystal Structures
The introduction of different substituents to the bromoaniline scaffold significantly influences the resulting crystal packing and intermolecular interactions. Here, we compare the crystallographic data of three representative substituted bromoanilines: p-bromoaniline, 2-bromo-4-fluoroaniline, and 4-bromo-2-methylaniline.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Intermolecular Interactions | CSD Reference |
| p-Bromoaniline | C₆H₆BrN | Orthorhombic | Pnma | 16.328(3) | 7.725(1) | 6.002(1) | 90 | N-H···N hydrogen bonds, van der Waals forces[4][5] | 1133332 |
| 2-Bromo-4-fluoroaniline | C₆H₅BrFN | Monoclinic | P2₁/c | 7.987(2) | 13.981(3) | 6.012(1) | 108.99(3) | N-H···F, N-H···N hydrogen bonds, halogen bonds | 785123 |
| 4-Bromo-2-methylaniline | C₇H₈BrN | Monoclinic | P2₁/n | 8.345(2) | 6.012(1) | 15.345(3) | 95.87(3) | N-H···N hydrogen bonds, C-H···π interactions | 7232332[6] |
Data sourced from the Cambridge Structural Database (CSD).[7][8][9] CSD reference codes are provided for further exploration.
Key Observations:
-
p-Bromoaniline: The crystal structure of p-bromoaniline is characterized by zigzag chains formed through N-H···N hydrogen bonds.[4] The packing is further stabilized by van der Waals interactions.[5]
-
2-Bromo-4-fluoroaniline: The introduction of a fluorine atom leads to the formation of N-H···F hydrogen bonds, in addition to N-H···N interactions. This highlights the role of fluorine as a hydrogen bond acceptor.[10] Halogen bonding, an interaction involving the bromine atom, also plays a role in the crystal packing.
-
4-Bromo-2-methylaniline: The methyl group in 4-bromo-2-methylaniline influences the crystal packing through steric effects and by participating in weak C-H···π interactions. The primary intermolecular forces remain the N-H···N hydrogen bonds.
The Experimental Workflow: A Step-by-Step Protocol for Single-Crystal X-ray Diffraction
The journey from a synthesized compound to a refined crystal structure involves a series of meticulous steps. This protocol outlines a standard workflow for the SCXRD analysis of substituted bromoanilines.
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol:
-
Crystal Growth (The Art of Patience):
-
Objective: To obtain high-quality single crystals suitable for diffraction (typically 0.1-0.3 mm in size).[1]
-
Method - Slow Evaporation: This is a commonly successful technique for aniline derivatives.[1]
-
Solvent Selection: Choose a solvent in which the bromoaniline derivative has moderate solubility (e.g., ethanol, acetone, ethyl acetate).[1]
-
Prepare a Saturated Solution: Dissolve the purified compound in the chosen solvent, gently warming if necessary.
-
Filtration: Filter the warm solution through a syringe filter to remove any particulate matter.[1]
-
Slow Evaporation: Cover the vial with a perforated cap to allow for the slow evaporation of the solvent.[1]
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.[11]
-
-
-
Crystal Mounting and Data Collection:
-
Objective: To mount a single crystal and collect a complete set of diffraction data.
-
Procedure:
-
A suitable crystal is selected under a microscope.[12]
-
The crystal is mounted on a goniometer head using a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.[1]
-
The mounted crystal is placed in an X-ray diffractometer. Monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal.[1]
-
The crystal is rotated, and the diffracted X-rays are collected by a detector.
-
-
-
Structure Solution and Refinement:
-
Objective: To determine the atomic positions from the diffraction data and refine the structural model.
-
Software: Programs such as SHELXL or OLEX2 are commonly used for this purpose.[13]
-
Process:
-
The diffraction data is processed to determine the unit cell parameters and space group.
-
An initial structural model is obtained using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined against the experimental data using least-squares methods.
-
-
Understanding the Forces at Play: Intermolecular Interactions
The solid-state architecture of substituted bromoanilines is dictated by a delicate balance of various intermolecular interactions. These non-covalent forces are crucial for understanding crystal packing and polymorphism.
Caption: Major intermolecular interactions governing the crystal structures.
-
Hydrogen Bonding: The primary directional force in the crystal packing of anilines, involving the amine protons as donors and nitrogen or other electronegative atoms as acceptors.[4]
-
Halogen Bonding: A non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The strength of this interaction is influenced by the polarizability of the halogen.[10][14]
-
π-π Stacking: Attractive interactions between aromatic rings, contributing to the overall stability of the crystal lattice.
-
C-H···π Interactions: Weak hydrogen bonds where a C-H bond acts as a donor and a π-system as an acceptor.
-
van der Waals Forces: Ubiquitous, non-directional forces that contribute to the overall cohesive energy of the crystal.[5]
The interplay of these interactions, influenced by the nature and position of the substituents, determines the final crystal structure.[15][16] For instance, electron-withdrawing substituents can enhance the acidity of the N-H protons, leading to stronger hydrogen bonds.[15][16]
Conclusion: A Foundation for Rational Design
The crystallographic data of substituted bromoanilines provide a fundamental understanding of their solid-state behavior. This knowledge is not merely academic; it is a critical tool for researchers in drug development and materials science. By comprehending how substituents influence crystal packing and intermolecular interactions, scientists can rationally design molecules with improved properties, such as enhanced solubility, bioavailability, or specific solid-state characteristics for advanced materials. The continued population of crystallographic databases like the CSD will undoubtedly fuel further discoveries in these vital fields.[7][8][9]
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Preparation of Acetanilide // An Aniline derivative // Organic chemistry lab. YouTube. Available from: [Link]
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Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine. PMC. 2022;78(Pt 3):318-325. Available from: [Link]
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Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. MDPI. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Bromo-2,3-dimethylaniline Hydrochloride
As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the well-being of our community. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 4-Bromo-2,3-dimethylaniline hydrochloride, a halogenated aniline derivative. The procedures outlined herein are synthesized from regulatory standards and best practices to ensure a self-validating system of safety and compliance.
Hazard Assessment & Chemical Profile: Understanding the "Why"
This compound belongs to the class of halogenated aromatic amines. Its structure, combining an aniline core with bromine and methyl groups, dictates its reactivity and toxicological profile. Aniline and its derivatives are recognized for their potential health hazards, and this compound is no exception.[1] The primary hazards involve irritation and acute toxicity upon exposure.
A thorough understanding of these risks is the foundation of safe handling and disposal. The hydrochloride salt form may influence its physical properties, but the hazards of the parent aniline compound remain.
Table 1: Hazard Profile of 4-Bromo-2,3-dimethylaniline and Structurally Similar Compounds
| Hazard Type | GHS Classification | Description of Risk |
|---|---|---|
| Skin Irritation | Category 2 | Causes skin irritation upon direct contact.[2] |
| Eye Irritation | Category 2 / 2A | Causes serious eye irritation.[2][3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (for similar compounds) | Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2][3] |
The U.S. Environmental Protection Agency (EPA) has classified the parent compound, aniline, as a Group B2 probable human carcinogen, based on evidence of spleen tumors in animal studies.[1] While data for this specific derivative is limited, a precautionary principle dictates that it should be handled as a substance with potential long-term health effects.
Regulatory Framework: Classification as Halogenated Hazardous Waste
Proper disposal is a matter of regulatory compliance. Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be correctly identified and segregated.[6] this compound falls into a specific and critical category:
-
Halogenated Organic Waste: Due to the presence of a bromine atom on the aromatic ring, this compound is classified as a halogenated organic waste.[7] This classification is crucial because halogenated compounds can produce highly toxic and corrosive byproducts (like hydrogen bromide gas) if not incinerated at the correct temperature and under the right conditions.[8] Therefore, it is imperative to segregate this waste from non-halogenated organic streams.[7]
Table 2: Regulatory & Disposal Summary
| Parameter | Guideline | Rationale & Reference |
|---|---|---|
| Waste Stream Classification | Halogenated Organic Waste | Contains a covalently bonded bromine atom. Must be segregated from other waste streams.[7][9] |
| EPA Waste Code | Dependent on Use | If used as a solvent, it could fall under codes like F002.[10] More commonly, as a discarded chemical, it would be a U-listed or P-listed waste if specifically named, or managed based on its characteristics (e.g., toxicity). |
| Ultimate Disposal Method | High-Temperature Incineration | The recommended method for destroying halogenated organic compounds and preventing the release of toxic substances.[5] This must be performed at an approved waste disposal plant.[4][11][12][13] |
Pre-Disposal Operations: Spill & Contamination Management
Before final disposal, safe management of the chemical during active use, including handling spills and decontaminating equipment, is essential.
Spill Cleanup Protocol
Should a spill occur, immediate and correct action is necessary to mitigate exposure and environmental release.
-
Evacuate & Ventilate: Secure the area and ensure adequate ventilation. For dusts, work under a chemical fume hood.[4]
-
Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[2] If dust is present, respiratory protection is required.[4]
-
Contain & Absorb: For solid spills, carefully sweep or scoop the material to avoid creating dust.[8] Place the material into a suitable, labeled container for disposal. Do not use water to clean up the initial spill, as this may spread contamination.
-
Decontaminate: Clean the affected area thoroughly with soap and water.[11] Collect all cleaning materials (e.g., paper towels, wipes) as contaminated waste and place them in the same hazardous waste container.
-
Seek Medical Attention: If skin or eye contact occurs, rinse the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][11]
Decontamination of Labware
Glassware and equipment that have come into contact with this compound must be decontaminated before being returned to general use.
-
Initial Rinse: Rinse the labware with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residue. This rinseate must be collected and disposed of as halogenated organic hazardous waste.
-
Secondary Wash: Wash the rinsed labware thoroughly with soap and water.
-
Final Rinse: Rinse with deionized water before drying.
Step-by-Step Disposal Protocol
Disposal must be systematic and meticulous. The following protocol ensures safety and compliance from the point of generation to final pickup.
Step 4.1: Personal Protective Equipment (PPE)
Before handling the waste container, ensure the following PPE is worn:
-
Eye Protection: Wear tightly fitting safety goggles.[2]
-
Hand Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.
-
Skin Protection: Wear a lab coat. Ensure exposed skin is covered.[2]
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, use a full-face respirator with an appropriate filter.[2]
Step 4.2: Waste Segregation & Containerization
-
Select the Correct Container: Use a designated, UN-certified hazardous waste container specifically for Halogenated Organic Solids or Halogenated Organic Liquids , depending on the form of the waste.[14] Never mix this waste with non-halogenated solvents, acids, bases, or other reactive chemicals.[4][14]
-
Maintain Container Integrity: Keep the container closed at all times except when adding waste. Ensure the outside of the container remains clean and free of contamination.[14] Do not overfill; a maximum of 90% capacity is recommended.[14]
Step 4.3: Labeling
Proper labeling is a legal requirement and critical for safety. The hazardous waste label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
Hazardous Characteristics: "Toxic," "Irritant"
-
Appropriate GHS Pictograms (e.g., exclamation mark, health hazard)
-
Accumulation Start Date (the date the first drop of waste was added)
-
Generator's Name and Location
Step 4.4: Storage (Satellite Accumulation)
Store the waste container in a designated Satellite Accumulation Area (SAA) that is:
-
At or near the point of generation.
-
Under the control of the operator.
-
Away from drains and incompatible materials (e.g., strong oxidizing agents, acids).[3]
-
In a well-ventilated and secure location.
Step 4.5: Final Disposal
-
Arrange for Pickup: Once the container is full or the accumulation time limit is reached (per institutional and state guidelines), arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste manifests or tracking documents provided by the disposal vendor. This creates a legal record of the waste's journey from your lab to the final treatment facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
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A Researcher's Guide to the Safe Handling of 4-Bromo-2,3-dimethylaniline hydrochloride
As a Senior Application Scientist, it is understood that the integrity of your research and the safety of your team are paramount. This guide provides a detailed protocol for the safe handling, use, and disposal of 4-Bromo-2,3-dimethylaniline hydrochloride, a compound that, like many aromatic amines, requires meticulous attention to safety procedures. This document moves beyond a simple checklist to explain the rationale behind each recommendation, ensuring a culture of safety and scientific excellence in your laboratory.
Hazard Assessment and Toxidicology
This compound is classified as a hazardous substance. Its primary risks are associated with its potential for harm if swallowed, inhaled, or absorbed through the skin.[1][2] The hydrochloride salt form may influence its physical properties, but the toxicological profile is driven by the aromatic amine structure.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust particles.[2][3][4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE and the rationale for each.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[3][5] | Protects against splashes and airborne particles, preventing serious eye irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Consider double-gloving. | Aromatic amines can permeate some glove materials; check manufacturer's compatibility data.[6][7] Double-gloving provides an additional barrier. |
| Body Protection | Chemical-resistant lab coat or coveralls. | Prevents skin contact with the compound.[3][8] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for dusts, or a respirator with organic vapor cartridges). | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation.[5][8][9] |
Expert Insight: Glove Selection for Aromatic Amines
Studies on aromatic amine permeation through protective gloves have shown that breakthrough times can vary significantly between different glove materials.[6][7] It is crucial to not only wear gloves but to select the appropriate type and to be aware of their limitations. For prolonged handling, consider using thicker, more resistant gloves and change them frequently.
Operational Plan: From Receipt to Reaction
A systematic workflow is essential to minimize exposure and prevent contamination.
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] The container should be kept tightly closed.[3]
-
Location: All handling of the solid compound should be conducted within a certified chemical fume hood to control dust and vapors.
-
Procedure:
-
Don all required PPE.
-
Tare a clean, appropriate weighing vessel.
-
Carefully transfer the desired amount of this compound, avoiding the generation of dust.
-
Close the primary container tightly immediately after dispensing.
-
Clean any minor spills within the fume hood immediately with a damp cloth or paper towel, which should then be disposed of as hazardous waste.
-
-
Vessel: Use sealed reaction vessels whenever possible.
-
Monitoring: If the reaction requires monitoring, use methods that do not require opening the vessel unnecessarily.
Emergency Procedures: Preparedness is Key
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[10][11] Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[10] Seek immediate medical attention. |
| Spill | Evacuate the area. For a small spill, and if properly trained and equipped, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Categorization: As a halogenated aromatic amine, this compound and any materials contaminated with it should be classified as halogenated organic waste.[12][13]
-
Containment:
-
Solid waste (e.g., contaminated gloves, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid waste (e.g., reaction residues) should be stored in a compatible, sealed, and labeled container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.[3]
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key stages of safe handling for this compound.
By adhering to these detailed procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

